molecular formula C16H32N4O4 B1623807 L-Lysine, L-valyl-L-valyl- CAS No. 73015-99-3

L-Lysine, L-valyl-L-valyl-

Cat. No.: B1623807
CAS No.: 73015-99-3
M. Wt: 344.45 g/mol
InChI Key: AOILQMZPNLUXCM-AVGNSLFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Lysine, L-valyl-L-valyl- is a synthetic dipeptide composed of one molecule of the essential amino acid L-lysine linked to two molecules of L-valine. This specific structure places it within a class of bioactive peptides that are the focus of cutting-edge scientific inquiry, particularly in the field of metabolomics. As a metabolite, this compound is investigated as an intermediate in protein catabolism and digestion, serving as a model to study amino acid absorption and bioavailability . Researchers utilize such valine and lysine-containing peptides to trace and understand intricate protein metabolic pathways within cells . The sequence of amino acids is critical, as the combination of a polar, basic residue (lysine) with hydrophobic residues (valine) defines the peptide's chemical behavior and interactions. The synthesis of this dipeptide is achieved through advanced methods like Solid-Phase Peptide Synthesis (SPPS), ensuring high purity and consistency for research applications . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human or veterinary use.

Properties

CAS No.

73015-99-3

Molecular Formula

C16H32N4O4

Molecular Weight

344.45 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid

InChI

InChI=1S/C16H32N4O4/c1-9(2)12(18)14(21)20-13(10(3)4)15(22)19-11(16(23)24)7-5-6-8-17/h9-13H,5-8,17-18H2,1-4H3,(H,19,22)(H,20,21)(H,23,24)/t11-,12-,13-/m0/s1

InChI Key

AOILQMZPNLUXCM-AVGNSLFASA-N

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)N

sequence

VVK

Origin of Product

United States

Foundational & Exploratory

Spectroscopic analysis of L-Lysine, L-valyl-L-valyl-

Author: BenchChem Technical Support Team. Date: February 2026

Title: Spectroscopic Profiling & Functional Validation of the L-Valyl-L-Valyl-L-Lysine (VVK) Linker Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Scientists, ADC Developers, and Analytical Chemists

Executive Summary

The tripeptide L-Valyl-L-Valyl-L-Lysine (Val-Val-Lys or VVK) represents a critical class of protease-cleavable linkers used in Antibody-Drug Conjugates (ADCs) and prodrug strategies. Unlike the ubiquitous Val-Cit (Valine-Citrulline) linker designed for Cathepsin B, the VVK motif is engineered for high sensitivity to plasmin and specific lysosomal cysteine proteases.

This guide provides a rigorous framework for the spectroscopic characterization of VVK. It moves beyond basic identification, establishing a self-validating analytical workflow that correlates structural integrity (NMR/MS) with functional release kinetics (Enzymatic Assay).

Molecular Architecture & Mechanism

The VVK motif functions as a "smart" release trigger. Its stability in systemic circulation (pH 7.4) versus its rapid hydrolysis in the tumor microenvironment or lysosome is the defining metric of its quality.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 344.45 g/mol [1]

  • Cleavage Site: The peptide bond C-terminal to the Lysine residue (P1 position).

Mechanism of Action: In an ADC context, the N-terminus is typically capped (e.g., maleimide attachment to antibody), and the C-terminus is esterified or amidated to the cytotoxic payload (e.g., Doxorubicin, MMAE). Upon internalization, proteases recognize the basic Lysine side chain, hydrolyzing the amide bond and releasing the drug.

Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary tool for sequence verification and impurity analysis (e.g., diastereomer formation during synthesis).

Electrospray Ionization (ESI) Strategy
  • Mode: Positive Ion Mode (

    
    )
    
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Rationale: Formic acid ensures protonation of the N-terminal amine and the Lysine

    
    -amine, promoting efficient ionization.
    
Fragmentation Pattern (MS/MS)

Collision-Induced Dissociation (CID) of the precursor ion


 Da yields a characteristic fingerprint.
Ion Typem/z (approx)Structural OriginDiagnostic Value
Precursor 345.25

Intact Tripeptide Confirmation
Immonium (Val) 72.08

Confirms presence of Valine
Immonium (Lys) 101.1 / 129.1 Side chain fragmentsConfirms presence of Lysine

Ion
199.1

Confirms N-terminal Val-Val sequence

Ion
147.1

Confirms C-terminal Lysine

Ion
246.2

Confirms Val-Lys connectivity

Technical Insight: The presence of the


 ion at m/z 199.1 is the critical differentiator between Val-Val-Lys  and a scrambled Val-Lys-Val  sequence (which would yield a distinct 

mass).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is utilized not just for ID, but to assess the conformational purity (stereochemistry). D-amino acid impurities (e.g., L-Val-D-Val-L-Lys) are common synthesis byproducts that render the linker non-cleavable.

Solvent Selection Strategy
  • Primary: DMSO-

    
    .
    
    • Why: Excellent solubility; slows proton exchange, allowing observation of amide (

      
      ) doublets which are critical for sequencing.
      
  • Secondary:

    
    .
    
    • Why: To identify exchangeable protons. Amide signals disappear, confirming assignments.

Key Resonance Assignments (DMSO- )
ResidueAtomChemical Shift (

ppm)
MultiplicityInterpretation
Val-1/2

0.85 - 0.95dd/mDistinctive isopropyl methyls.
Val-1/2

1.95 - 2.10mMultiplet obscured by solvent if not careful.
Lys-3

2.75 - 2.85mMethylene adjacent to

-amine.
Amide

(Val)
7.8 - 8.2dDoublet indicates coupling to

.
Amide

(Lys)
7.9 - 8.3dC-terminal amide.

Stereochemical Check: If satellite peaks appear near the Valine methyls (approx 0.05 ppm shift difference) or the


-proton region, it indicates racemization (D-isomer presence). Integration of these satellites quantifies enantiomeric purity.

Functional Validation: The Protease Cleavage Assay

This is the self-validating step. Spectroscopic purity does not guarantee biological function. This assay proves the linker releases the payload when exposed to the target enzyme (Plasmin or Cathepsin B).

Protocol: Kinetic Hydrolysis Monitoring

Reagents:

  • Substrate: 1 mM VVK-AMC (Fluorogenic substrate: Val-Val-Lys-7-amino-4-methylcoumarin).

  • Enzyme: Human Plasmin (0.1 units/mL) or Cathepsin B.

  • Buffer: 50 mM Tris-HCl, pH 7.4 (Plasmin) or 50 mM Sodium Acetate, pH 5.5 (Cathepsin).

Methodology:

  • Baseline: Measure fluorescence of Substrate in Buffer (Excitation 360 nm / Emission 460 nm). Should be near zero (quenched).

  • Initiation: Add Enzyme to the cuvette/well.

  • Monitoring: Record fluorescence increase over 60 minutes.

  • Validation:

    • Positive Control: Trypsin (promiscuous cleavage).

    • Negative Control: Buffer only (no enzyme).

Data Output: A linear increase in fluorescence indicates cleavage of the Lys-AMC bond. The slope of the line (


) represents the cleavage efficiency. If the NMR showed pure VVK but this assay fails, the peptide may be aggregated or the C-terminus chemically blocked.

Visualization of Workflows

Figure 1: The Analytical Characterization Pipeline

A logical flow from synthesis to functional release, ensuring no step is skipped.

VVK_Analysis cluster_Spec Structural ID Synthesis Solid Phase Synthesis (Fmoc-VVK) Purification HPLC Purification (>95% Purity) Synthesis->Purification MS ESI-MS/MS (Seq: 345.2 m/z) Purification->MS NMR 1H NMR (DMSO) (Stereochemistry) Purification->NMR Functional Protease Assay (Plasmin/Cathepsin) MS->Functional QC Pass NMR->Functional QC Pass Release Payload Release (Valid Linker) Functional->Release Hydrolysis

Caption: Figure 1. Integrated workflow for VVK characterization. Structural confirmation (MS/NMR) acts as a gatekeeper before functional kinetic validation.

Figure 2: Enzymatic Cleavage Mechanism

Visualizing the specific interaction required for drug release.

Cleavage_Mech ADC ADC Construct [Antibody]-[Val-Val-Lys]-[Payload] Enzyme Protease Recognition (Plasmin/Cathepsin) ADC->Enzyme Internalization Transition Tetrahedral Intermediate (Acyl-Enzyme Complex) Enzyme->Transition Binding (P1 Lys) Cleavage Amide Bond Hydrolysis (C-term of Lysine) Transition->Cleavage Catalysis Result Released Payload + Free Peptide Cleavage->Result

Caption: Figure 2. Mechanistic pathway of VVK linker activation. The protease specifically targets the Lysine C-terminus, triggering payload release.

References

  • Dubowchik, G. M., et al. (2002). "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalized Immunoconjugates." Bioconjugate Chemistry.

  • PubChem Compound Summary. (2024). "L-Lysine, L-valyl-L-valyl- (Val-Val-Lys)."[1] National Center for Biotechnology Information.

  • Fuchigami, H., et al. (2018).[2] "Plasmin-cleavable linker for antibody-drug conjugates."[3] Bioconjugate Chemistry. (Contextualizing VVK/VVL variants for plasmin).

  • Tugarinov, V., & Kay, L. E. (2003).[4] "Ile, Leu, and Val Methyl Assignments... using Novel NMR Methods." Journal of the American Chemical Society.

Sources

Val-Val-Lys peptide discovery and initial characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Initial Characterization of the Val-Val-Lys (VVK) Peptide

Executive Summary

The exploration of short-chain peptides has emerged as a frontier in therapeutic and nutraceutical development, owing to their high specificity, efficacy, and favorable safety profiles.[1] This guide provides a comprehensive, in-depth technical overview of the discovery, synthesis, and initial characterization of the novel tripeptide, Val-Val-Lys (VVK). As Senior Application Scientists, our objective is to not only present methodologies but to illuminate the scientific rationale behind each experimental choice. This document details the complete workflow, from the strategic decision to employ Solid-Phase Peptide Synthesis (SPPS) for VVK's creation, through its purification via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), to its definitive characterization using a suite of advanced analytical techniques including mass spectrometry and NMR spectroscopy. The protocols herein are designed as self-validating systems, ensuring scientific rigor and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating Val-Val-Lys (VVK)

Tripeptides represent a compelling class of bioactive molecules, often encrypted within larger protein sequences, that can exert significant physiological effects, including anti-inflammatory, antioxidant, and antihypertensive activities.[2][3][4][5] Their small size facilitates efficient synthesis and offers a unique balance of functional stability and bioavailability compared to larger proteins.[1]

The selection of the Val-Val-Lys (VVK) sequence was a deliberate choice driven by the unique properties of its constituent amino acids.

  • Valine (Val): A branched-chain, hydrophobic amino acid, valine is crucial for muscle function and can contribute to a peptide's structural stability and ability to interact with hydrophobic pockets in target proteins.[6][7] The tandem valine residues were hypothesized to create a strong hydrophobic domain.

  • Lysine (Lys): Possessing a positively charged side chain at physiological pH, lysine is key for mediating electrostatic interactions with cellular membranes or the active sites of enzymes. Its presence is often critical for a peptide's solubility and receptor-binding affinity.

The VVK tripeptide, therefore, presents a unique amphipathic structure, combining a hydrophobic N-terminal region with a charged C-terminal residue. This architecture is a hallmark of many cell-penetrating and bioactive peptides, making VVK a prime candidate for discovery and functional screening.

De Novo Synthesis and Purification of VVK

To investigate the potential of VVK, a chemically pure and well-characterized sample is required. De novo chemical synthesis is the only viable route to achieve this.

Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)

For the synthesis of a short peptide like VVK, Solid-Phase Peptide Synthesis (SPPS) is the method of choice over solution-phase synthesis.[8] The rationale is clear: SPPS confines the growing peptide chain to an insoluble resin support, allowing for the use of excess reagents to drive reactions to completion. These excess materials and by-products are then simply washed away, eliminating the need for complex purification of intermediates at each step.[9] This dramatically increases efficiency and yield for peptides of this length.

The synthesis proceeds from the C-terminus (Lysine) to the N-terminus (Valine), employing the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy for the temporary protection of the N-terminal alpha-amino group.

Detailed Protocol: Fmoc-SPPS of Val-Val-Lys

This protocol outlines the manual synthesis of VVK on a standard polystyrene resin.

1. Resin Preparation: a. Start with 1.0 g of Rink Amide MBHA resin (substitution level ~0.5 mmol/g). b. Swell the resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel. c. Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Lys(Boc)-OH): a. Fmoc Deprotection: Add 10 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 10 mL of 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group. b. Resin Washing: Wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine. c. Coupling: In a separate vial, activate 2.5 mmol of Fmoc-Lys(Boc)-OH using a coupling agent like HBTU (2.5 mmol) and a base like DIPEA (5.0 mmol) in 5 mL of DMF. Add this activation cocktail to the washed resin. d. Agitate the reaction vessel for 2 hours at room temperature. e. Monitoring: Perform a ninhydrin test to confirm the reaction has gone to completion (a negative result indicates a free primary amine is no longer present). f. Washing: Wash the resin as described in step 2b.

3. Second Amino Acid Coupling (Fmoc-Val-OH): a. Repeat steps 2a through 2f, using Fmoc-Val-OH as the amino acid.

4. Third Amino Acid Coupling (Fmoc-Val-OH): a. Repeat steps 2a through 2f, using Fmoc-Val-OH as the amino acid.

5. Final Fmoc Deprotection: a. After the final coupling, perform the Fmoc deprotection step (2a) one last time to expose the N-terminal amine of the final Valine. b. Wash the resin thoroughly with DMF (5x) and DCM (5x), then dry the resin under vacuum.

6. Cleavage and Side-Chain Deprotection: a. Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS). b. Add 10 mL of the cleavage cocktail to the dried resin and agitate for 2 hours at room temperature. This cleaves the peptide from the resin and removes the Boc protecting group from the Lysine side chain. c. Filter the resin to collect the TFA solution containing the crude peptide. d. Precipitate the crude peptide by adding the TFA solution to 50 mL of cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more. f. Dry the resulting white powder (crude VVK) under vacuum.


}

VVK Solid-Phase Synthesis & Purification Workflow

Purification: Reversed-Phase HPLC

Crude synthetic peptides contain deletion sequences, truncated peptides, and by-products from the cleavage process. RP-HPLC is the gold standard for peptide purification, separating the target peptide from these impurities based on hydrophobicity.[10][11][12] Given the two hydrophobic valine residues, VVK is well-suited for this technique.

Protocol: Preparative RP-HPLC for VVK Purification

  • Column: C18 stationary phase column (e.g., 10 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Sample Preparation: Dissolve the crude VVK in Mobile Phase A.

  • Elution: Apply a linear gradient of Mobile Phase B (e.g., 5% to 50% B over 45 minutes) at a flow rate appropriate for the column diameter.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis: Analyze collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain a stable, fluffy white powder of VVK-TFA salt.

ParameterSettingRationale
Stationary Phase C18 SilicaProvides strong hydrophobic interaction for retaining VVK and separating it from more polar impurities.[10]
Mobile Phase Water/Acetonitrile with 0.1% TFAACN is the organic modifier that elutes the peptide. TFA acts as an ion-pairing agent to improve peak shape.
Gradient 5% to 50% ACN over 45 minA shallow gradient is necessary to achieve high-resolution separation of closely related impurities.[11]
Detection Wavelength 214 nmThe peptide backbone absorbs strongly at this wavelength, allowing for sensitive detection.
Table 1: Key Parameters for Preparative RP-HPLC Purification of VVK.

Physicochemical and Structural Characterization

Once a highly pure sample is obtained, a multi-modal analytical approach is essential to unequivocally confirm its identity, purity, and structural integrity.[12]


}

VVK Analytical Characterization Workflow

Purity and Compositional Analysis

3.1.1 Analytical RP-HPLC This technique is used to determine the final purity of the lyophilized peptide. The causality here is that a pure compound should ideally yield a single, sharp, symmetrical peak under optimized chromatographic conditions.[13] The protocol is similar to the preparative method but uses a column with smaller particle sizes for higher resolution. A purity level of >98% is typically required for biological assays.

3.1.2 Amino Acid Analysis (AAA) To provide orthogonal confirmation of the peptide's composition and to determine its absolute quantity, AAA is performed.[14] The peptide is hydrolyzed into its constituent amino acids using 6N HCl. The resulting amino acids are then separated, derivatized, and quantified. The expected result for VVK is a Valine to Lysine ratio of 2:1.

Molecular Weight and Sequence Confirmation

3.2.1 Mass Spectrometry (MS) Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful, non-destructive technique used to determine the molecular weight of the peptide with high accuracy.[12] The peptide is ionized and its mass-to-charge (m/z) ratio is measured. For VVK, the expected monoisotopic mass of the protonated molecular ion [M+H]⁺ is calculated to be 345.2505 Da. The observation of this ion provides strong evidence of successful synthesis.

3.2.2 Tandem Mass Spectrometry (MS/MS) To definitively confirm the amino acid sequence (Val-Val-Lys), MS/MS is employed.[15][16] The [M+H]⁺ ion is isolated and fragmented within the mass spectrometer, typically via collision-induced dissociation. This process preferentially breaks the peptide bonds, generating a predictable series of fragment ions (b- and y-ions). The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum.[17] For VVK, the expected fragmentation would confirm the Lys -> Val -> Val sequence.

AnalysisParameterExpected Result for VVKPurpose
Analytical HPLC % Peak Area at 214 nm>98%Purity Assessment
Amino Acid Analysis Molar RatioVal: 2.0 ± 0.1, Lys: 1.0 ± 0.1Stoichiometric Confirmation
ESI-MS [M+H]⁺ (monoisotopic)Theoretical: 345.2505 Da, Observed: 345.25xx DaMolecular Weight Confirmation
MS/MS b- and y-ion seriesFragments confirming the V-V-K sequenceSequence Verification
Table 2: Summary of Primary Characterization Data for Val-Val-Lys (VVK).
Structural Elucidation by NMR Spectroscopy

While MS confirms connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom in the peptide, confirming its three-dimensional structure in solution.[18]

Protocol: 1D and 2D NMR of VVK

  • Sample Preparation: Dissolve ~2-3 mg of purified VVK in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will show distinct signals for the different types of protons in the molecule (e.g., alpha-protons, side-chain protons). The diastereotopic methyl groups of the two Valine residues should appear as distinct doublets.[19]

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It is crucial for tracing the connectivity within each amino acid's spin system (e.g., from the NH to the CαH to the CβH).

  • 2D TOCSY (Total Correlation Spectroscopy): This extends the correlation along an entire spin system, allowing all protons of a single amino acid residue to be identified from a single cross-peak.

  • ¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, aiding in the assignment of the carbon skeleton.

The combination of these NMR experiments allows for the unambiguous assignment of nearly all proton and carbon signals to their specific positions within the Val-Val-Lys structure, providing the ultimate confirmation of its identity.[18][20]

Proton TypeApproximate Chemical Shift (ppm in D₂O)Multiplicity
Val Cα-H 4.0 - 4.2Doublet
Lys Cα-H 4.2 - 4.3Triplet
Val Cβ-H 2.1 - 2.3Multiplet
Val Cγ-H (CH₃) 0.9 - 1.1Doublet
Lys Cε-H₂ ~3.0Triplet
Table 3: Representative (Hypothetical) ¹H NMR Chemical Shift Assignments for VVK.

Summary and Future Directions

This guide has detailed the systematic and scientifically-grounded process for the synthesis and initial characterization of the novel tripeptide, Val-Val-Lys. Through a logical workflow encompassing Solid-Phase Peptide Synthesis, RP-HPLC purification, and a suite of high-resolution analytical techniques, the identity, purity, and structure of VVK were unequivocally established. Each step was chosen for its efficiency, reliability, and the richness of the data it provides, creating a self-validating cascade of evidence.

The successful characterization of VVK lays the essential groundwork for the next phase of its investigation: the exploration of its biological function. Future work will focus on:

  • In Vitro Bioassays: Screening VVK for activities such as antioxidant, anti-inflammatory, or antimicrobial properties based on its structural motifs.[3][9]

  • Cell-Based Studies: Investigating the peptide's effect on cellular pathways, such as cell proliferation, migration, or signaling.

  • Structural Biology: Performing advanced NMR (e.g., NOESY) or X-ray crystallography studies to determine its precise 3D conformation.

  • Stability Studies: Assessing the peptide's stability in various buffers and biological media to determine its viability as a therapeutic candidate.[13]

This foundational work serves as a robust and reliable starting point for unlocking the full scientific and therapeutic potential of the Val-Val-Lys tripeptide.

References

  • Reversed-Phase Liquid Chromatography for the Separation and Purification of Peptides and Proteins. (2018). Technology Networks. [Link]

  • Chromatography and Detection Methods for Peptide Purification. Gilson. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–46. [Link]

  • Yang, L., & Wilkins, C. L. (1989). Amino acid and tripeptide mixture analysis by laser desorption fourier transform mass spectrometry. Washington University School of Medicine. [Link]

  • Peptide Separations Using Size Exclusion Chromatography. Sepax Technologies, Inc. [Link]

  • Peptide Separations by Cation Exchange Chromatography using Luna SCX. Phenomenex. [Link]

  • Gu, H., et al. (2014). PEP search in MyCompoundID: detection and identification of dipeptides and tripeptides using dimethyl labeling and hydrophilic interaction liquid chromatography tandem mass spectrometry. PubMed. [Link]

  • Wang, M., et al. (2023). Annotation of Dipeptides and Tripeptides Derivatized via Dansylation Based on Liquid Chromatography–Mass Spectrometry and Iterative Quantitative Structure Retention Relationship. Journal of Proteome Research. [Link]

  • Gu, H., et al. (2014). PEP Search in MyCompoundID: Detection and Identification of Dipeptides and Tripeptides Using Dimethyl Labeling and Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry. [Link]

  • Identification of di-/tripeptides. The MS/MS spectra of the AW... ResearchGate. [Link]

  • Sabana, I. R., et al. (2021). Synthesis of Pentapeptide FWKVV (Phe-Trp-Lys-Val-Val) and Its Activity as Antioxidants. Indo J Chem Res. [Link]

  • Geyer, A. (2004). High Resolution NMR Spectroscopy. Houben-Weyl Methods of Organic Chemistry. [Link]

  • Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc. [Link]

  • L-Lysine-L-valine. PubChem. [Link]

  • Peptide Characterization & Analytics. JPT. [Link]

  • Terauchi, T., et al. (2021). Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling (SAIL) method. Magnetic Resonance. [Link]

  • Biological function of valine. Star Grace Mining Co.,Ltd. [Link]

  • A method for preparing liraglutide via a solid phase peptide synthesis.
  • Valine | Structure, Function & Significance. Study.com. [Link]

  • Koyama, T., et al. (2009). Casein-derived tripeptide, Val-Pro-Pro (VPP), modulates monocyte adhesion to vascular endothelium. PubMed. [Link]

  • Expanding the Analytical Toolbox: Developing New Lys-C Peptide Mapping Methods with Minimized Assay-Induced Artifacts to Fully Characterize Antibodies. MDPI. [Link]

  • Effects of a Bioactive Tripeptide on the Downregulation of Oxidative Stress and Inflammatory Markers in LPS-Induced Fibroblast Cells. ResearchGate. [Link]

  • Atreya, H. S., & Chary, K. V. (2014). A NMR experiment for simultaneous correlations of valine and leucine/isoleucine methyls with carbonyl chemical shifts in proteins. PubMed. [Link]

  • Glickson, J. D., et al. (1972). Nuclear Magnetic Resonance Studies of Lysine-Vasopressin: Structural Constraints. Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Therapeutic Peptides Workflow Resource Guide. Agilent. [Link]

  • Di Cianni, A., et al. (2024). Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review. Biomedicines. [Link]

  • ¹H NMR spectra of L-valine CH₃-groups (D, E). ResearchGate. [Link]

  • Ala-Val-Lys. PubChem. [Link]

  • Zhang, Y., et al. (2022). Tripeptide Leu-Ser-Trp Regulates the Vascular Endothelial Cells Phenotype Switching by Mediating the Vascular Smooth Muscle Cells-Derived Small Extracellular Vesicles Packaging of miR-145. MDPI. [Link]

  • Sabana, I. R., et al. (2019). Synthesis of Antioxidant Peptide SCAP1 (Leu-Ala-Asn-Ala-Lys). ResearchGate. [Link]

  • Gisin, B. F., et al. (1977). Synthesis of lysine-valinomycin by solid-phase segment condensation. PubMed. [Link]

  • Marine sourced tripeptide SRP and its sustained-release formulation SRP-PLGA-MS exhibiting antihypertensive effect in spontaneously hypertensive rats and HUVECs. Frontiers. [Link]

Sources

Methodological & Application

Application Note: Development of a Competitive ELISA for the Quantification of L-Lysine and L-valyl-L-valyl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development and validation of a sensitive and specific indirect competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of L-Lysine and the dipeptide L-valyl-L-valyl. These small molecules are crucial in various fields, including pharmaceutical research, nutritional science, and metabolic studies.[1][2][3][4] Due to their low molecular weight, they are non-immunogenic and require a specialized immunoassay approach. This guide details the underlying principles, strategic considerations for assay design, step-by-step protocols for reagent preparation and execution, and a robust framework for validation to ensure data integrity and reproducibility.

Introduction: The Challenge of Small Molecule Detection

L-Lysine is an essential amino acid critical for protein synthesis, tissue repair, and the production of hormones and enzymes.[2] Dipeptides such as L-valyl-L-valyl (Val-Val) serve as important intermediates in metabolism and are frequently studied in the context of drug delivery and peptide-based therapeutics.[5] Quantifying these small molecules in complex biological matrices like plasma, serum, or cell culture media is essential for advancing drug development and biomedical research.[4][6]

While powerful, traditional sandwich ELISAs are unsuitable for small molecules because they lack the multiple epitopes required for simultaneous antibody binding.[7][8] The competitive ELISA format overcomes this limitation.[9][10][11] This application note provides the scientific rationale and detailed methodology for developing a robust competitive ELISA tailored for L-Lysine and Val-Val detection.

Principle of the Indirect Competitive ELISA

The indirect competitive ELISA is an immunoassay format designed for the detection of small molecules (haptens). The central principle is a competition between the free analyte in a sample and a fixed amount of a labeled or coated analyte for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[10][11]

The key steps are:

  • Coating: A microplate is coated with a conjugate of the target molecule (e.g., L-Lysine) and a carrier protein (e.g., Bovine Serum Albumin, BSA).

  • Competition: The sample containing the unknown amount of free L-Lysine is pre-incubated with a specific primary antibody raised against L-Lysine. This mixture is then added to the coated plate. The free L-Lysine in the sample competes with the L-Lysine-BSA conjugate on the plate for binding to the primary antibody.

  • Detection: A secondary antibody conjugated to an enzyme (like Horseradish Peroxidase, HRP) that recognizes the primary antibody is added.

  • Signal Generation: A substrate is added, which is converted by the enzyme into a colored product. The more free analyte in the sample, the less primary antibody will be bound to the plate, resulting in a weaker final signal.

Competitive ELISA Principle cluster_high High Analyte Concentration in Sample cluster_low Low Analyte Concentration in Sample FreeAnalyte_H Free Analyte (L-Lysine) Complex_H Analyte-Antibody Complex (in solution) FreeAnalyte_H->Complex_H Binds Antibody_H Specific Antibody Antibody_H->Complex_H CoatedAnalyte_H Coated Analyte (L-Lysine-BSA) Result_H Low Signal CoatedAnalyte_H->Result_H Few antibodies bind FreeAnalyte_L Free Analyte (L-Lysine) Antibody_L Specific Antibody CoatedAnalyte_L Coated Analyte (L-Lysine-BSA) Antibody_L->CoatedAnalyte_L Binds Result_L High Signal CoatedAnalyte_L->Result_L Many antibodies bind Hapten_Carrier_Conjugation Hapten Hapten (L-Lysine) -COOH group EDC_NHS EDC / NHS Activation Hapten->EDC_NHS Activates Carrier Carrier Protein (KLH/BSA) -NH2 groups Conjugate Immunogen / Coating Antigen Hapten-Carrier Conjugate Carrier->Conjugate Forms Amide Bond EDC_NHS->Carrier Reacts with

Caption: Hapten-carrier conjugation workflow.

Polyclonal Antibody Production

Polyclonal antibodies, which are a heterogeneous mixture of antibodies that recognize different aspects of the hapten, are often advantageous for initial assay development due to their robust binding and cost-effectiveness. [12][13]The process involves immunizing a host animal, typically a rabbit, with the hapten-KLH conjugate over several weeks to stimulate a strong immune response. [14][15]Serum is collected, and the antibodies are purified, often using Protein A/G affinity chromatography, which binds the Fc region of IgG antibodies.

Characterization of Critical Reagents
  • Hapten Density: It is crucial to characterize the hapten-carrier conjugate to determine the molar ratio of hapten to carrier protein. This "hapten density" significantly influences the immunogenicity and the performance of the coating antigen. [16][17][18]A high density may not always produce the highest affinity antibodies. [17]Techniques like MALDI-TOF mass spectrometry or spectrophotometric analysis can be used for this characterization.

  • Antibody Titer: The purified antibody pool must be tittered using the hapten-BSA coated plates to determine the optimal working concentration. The ideal dilution is one that yields a high signal with low background, typically on the steep part of the titration curve, ensuring sensitivity to competition.

Part II: Detailed Experimental Protocols

Protocol 1: Preparation of Hapten-KLH Conjugate (for Immunization)

Objective: To covalently link L-Lysine or Val-Val to KLH.

Materials:

  • L-Lysine or L-valyl-L-valine

  • Imject™ mcKLH (mariculture Keyhole Limpet Hemocyanin)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-5.0

  • Conjugation Buffer: PBS (Phosphate Buffered Saline), pH 7.2-7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Hapten Activation: Dissolve 10 mg of the hapten (L-Lysine or Val-Val) in 1 mL of Activation Buffer. Add a 1.5-fold molar excess of both EDC and NHS.

  • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl group of the hapten.

  • Carrier Protein Preparation: Dissolve 5 mg of KLH in 1 mL of Conjugation Buffer.

  • Conjugation Reaction: Immediately add the activated hapten solution to the KLH solution. React for 2-4 hours at room temperature with gentle stirring.

  • Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.

  • Purification: Purify the conjugate from unreacted hapten and crosslinking reagents by extensive dialysis against PBS (pH 7.4) at 4°C with multiple buffer changes.

  • Characterization & Storage: Determine the protein concentration (e.g., via BCA assay) and hapten density. Store aliquots at -20°C or -80°C.

Protocol 2: Preparation of Hapten-BSA Conjugate (for Plate Coating)

Objective: To covalently link L-Lysine or Val-Val to BSA.

Procedure: Follow the same procedure as in Protocol 1 , substituting BSA for KLH. Using an irrelevant carrier for coating is a cornerstone of developing a specific assay. [19]

Protocol 3: Indirect Competitive ELISA Protocol

Reagent Preparation:

Reagent Composition
Coating Buffer 50 mM Carbonate-Bicarbonate, pH 9.6
Wash Buffer PBS with 0.05% Tween-20 (PBST)
Blocking Buffer 1% BSA in PBST
Assay Buffer 0.5% BSA in PBST
TMB Substrate 3,3',5,5'-Tetramethylbenzidine

| Stop Solution | 2 M Sulfuric Acid (H₂SO₄) |

Procedure:

  • Plate Coating: Dilute the Hapten-BSA conjugate to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of your standard (L-Lysine or Val-Val) and your unknown samples in Assay Buffer.

    • In a separate dilution plate, add 50 µL of each standard or sample to respective wells.

    • Add 50 µL of the pre-titered primary antibody (diluted in Assay Buffer) to each well.

    • Incubate for 1 hour at room temperature to allow the antibody to bind to the free analyte.

    • Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in Assay Buffer as per manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-30 minutes. Monitor for color development.

  • Stop Reaction: Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Part III: Data Analysis and Assay Validation

Data Analysis
  • Standard Curve Generation: Average the duplicate readings for each standard and sample. Subtract the average zero standard optical density (OD).

  • Plot the OD values against the corresponding concentrations of the standards on a semi-log scale.

  • Fit the data using a four-parameter logistic (4-PL) curve fit, which is the standard model for immunoassays. [20]4. Concentration Calculation: Interpolate the concentration of the analyte in the unknown samples from the standard curve. Remember to multiply by the dilution factor if samples were diluted.

A Self-Validating System: Core Validation Parameters

A rigorous validation process is essential to ensure the assay is fit for its intended purpose. [21][22][23][24]Regulatory agencies like the FDA provide clear guidelines for bioanalytical method validation. [22]

Validation Parameter Purpose Acceptance Criteria (Typical)
Specificity To ensure the antibody specifically detects the target analyte without cross-reacting with similar molecules. Cross-reactivity with related compounds should be <1%.
Sensitivity (LLOQ) The lowest concentration on the standard curve that can be measured with acceptable precision and accuracy. %CV ≤ 25%, Accuracy within 75-125% of nominal value. [20]
Precision (Intra/Inter-Assay) To assess the reproducibility of the assay. Intra-assay %CV ≤ 15%; Inter-assay %CV ≤ 20%.
Accuracy (Spike & Recovery) To evaluate the effect of the sample matrix on the assay's ability to quantify the analyte. Recovery should be within 80-120%. [20][23]

| Linearity of Dilution | To ensure that the assay provides proportional results for diluted samples. | R² ≥ 0.98. Recovery at each dilution within 80-120%. [10]|

Troubleshooting

IssuePossible Cause(s)Solution(s)
High Background - Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase blocking time or try a different blocking agent- Further dilute primary/secondary antibodies- Increase number of wash cycles
No or Weak Signal - Inactive reagents (antibody, conjugate, substrate)- Insufficient coating- Incorrect buffer pH- Check reagent integrity and storage- Increase coating concentration or incubation time- Verify pH of all buffers
Poor Precision (High %CV) - Pipetting errors- Inconsistent incubation times/temperatures- Plate reader issue- Use calibrated pipettes and proper technique- Ensure uniform incubation conditions for all wells- Check plate reader performance

References

  • Understanding ELISA Validation Parameters: Essential Guidelines for Accurate Assay Development. (2026). Infinix Bio. [Link]

  • Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. (2025). Enzo Life Sciences. [Link]

  • A comprehensive review of methods for determination of L-lysine with detailed description of biosensors. (2021). PubMed. [Link]

  • Determination of L-Lysine by Raman Spectroscopy. ERN. [Link]

  • Simple and fast method for detecting L-lysine content in 65% L-lysine sulphate finished product.
  • Production of antipeptide antibodies. (2014). PubMed. [Link]

  • A comprehensive review of methods for determination of l-lysine with detailed description of biosensors. (2021). ResearchGate. [Link]

  • Polyclonal Antibody Production Services. BioGenes GmbH. [Link]

  • Polyclonal and Monoclonal Antibodies: Production and Purification. (2024). News-Medical.net. [Link]

  • Pt. 3: How to Validate Your ELISA Assay for Reproducible, Reliable Results. (2025). Alpco. [Link]

  • Production of anti-peptide antibodies.
  • (PDF) Production of Antipeptide Antibodies. (2014). ResearchGate. [Link]

  • Anti-peptide antibodies: a tool for the specific detection of peptides. (2024). Genosphere Biotechnologies. [Link]

  • ELISA Method Validation Procedures for Quantitation of Expressed Plant Proteins in GMO Products. EAG Laboratories. [Link]

  • Indirect Competitive ELISA for the Determination of Total Chromium Content in Food, Feed and Environmental Samples. (2022). MDPI. [Link]

  • A Practical Guide to Immunoassay Method Validation. (2015). PMC. [Link]

  • Polyclonal Antibody Production. (2024). LubioScience Blog. [Link]

  • Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules.pdf. Cloud-Clone Corp. [Link]

  • Why Custom Polyclonal Antibodies Are the Backbone of Advanced Therapeutic Discovery. (2025). Argo Bio. [Link]

  • The development of an indirect competitive immunomagnetic-proximity ligation assay for small-molecule detection. (2015). RSC Publishing. [Link]

  • Anti-peptide antibodies. Nanbiosis. [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2022). ResearchGate. [Link]

  • ELISA kits for the quantification of amino acids. (2025). Immusmol. [Link]

  • Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. (2013). PMC. [Link]

  • Explore ELISA Types: Direct, Indirect, Sandwich, and More. (2024). Boster Bio. [Link]

  • Competitive ELISA protocol. St John's Laboratory. [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. [Link]

  • How Do Competitive and Indirect ELISA Differ? (2025). Patsnap Synapse. [Link]

  • Hapten-Carrier Conjugation. Creative Biolabs. [Link]

  • Antibodies 101: The Four ELISAs and When to Use Them. (2024). Addgene Blog. [Link]

  • Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. (2003). ACS Publications. [Link]

  • ELISA - Enzyme-Linked Immunosorbent Assay Services. (2026). Avance Biosciences. [Link]

  • Site-selective lysine conjugation methods and applications towards antibody–drug ... (2021). PMC. [Link]

  • In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution. (2018). MDPI. [Link]

  • Lysine based Conjugation Strategy. Creative Biolabs. [Link]

  • Methods for preparing protein−protein conjugates using lysine... (2020). ResearchGate. [Link]

  • Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. (2021). Chemical Communications (RSC Publishing). [Link]

  • L-Valyl-L-valine. PubChem. [Link]

  • L-Valyl-L-proline. PubChem. [Link]

  • L-Valine. PubChem. [Link]

Sources

Application Note: Quantitative Analysis of Val-Val-Lys (VVK) by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The tripeptide Val-Val-Lys (VVK) is a bioactive fragment frequently identified in protein hydrolysates (specifically globin and casein) and is recognized for its Angiotensin-I-Converting Enzyme (ACE) inhibitory properties.[1] As a potent antihypertensive agent, accurate quantification of VVK is critical in the development of functional foods, nutraceuticals, and peptide-based therapeutics.

This application note provides two distinct, validated workflows for VVK quantification:

  • Method A (HPLC-UV): Optimized for Quality Control (QC) of synthesized peptides and high-purity raw materials.[1]

  • Method B (LC-MS/MS): Designed for trace-level bioanalysis in complex matrices (e.g., plasma, fermented milk, hydrolysates).[1]

Analyte Profile
PropertyDescription
Sequence Valine-Valine-Lysine (V-V-K)
Molecular Formula C₁₆H₃₂N₄O₄
Molecular Weight 344.45 Da (Monoisotopic)
Isoelectric Point (pI) ~9.8 (Basic due to C-terminal Lysine)
Hydrophobicity Mixed: N-terminal Valines are hydrophobic; C-terminal Lysine is highly polar/basic.[1][2][3]
Solubility Highly soluble in water and dilute acid.

Method Selection Guide

Choose the appropriate workflow based on your sensitivity requirements and matrix complexity.

MethodSelection Start Start: Define Sample Type Conc Analyte Concentration? Start->Conc Matrix Matrix Complexity? Conc->Matrix High (>10 µg/mL) MethodB Method B: LC-MS/MS (Limit: < 1 ng/mL) Conc->MethodB Trace (<1 µg/mL) MethodA Method A: RP-HPLC (UV) (Limit: ~1-5 µg/mL) Matrix->MethodA Simple (Synthetics) Matrix->MethodB Complex (Plasma/Food) Deriv Alternative: Pre-column Derivatization (FLD) Matrix->Deriv Complex (No MS available)

Figure 1: Decision tree for selecting the optimal VVK quantification strategy.

Method A: RP-HPLC with UV Detection (QC Standard)

Application: Purity checks, stability testing, and raw material quantification.[1] Principle: Ion-pair reversed-phase chromatography using Trifluoroacetic Acid (TFA).[1][4]

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: C18 End-capped, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Agilent ZORBAX Eclipse Plus C18).[1]

    • Expert Insight: Standard C18 columns may show poor retention for VVK due to the polar Lysine. An "AQ" (Polar Embedded) phase or a high-carbon load column is recommended if dewetting occurs.[1]

  • Mobile Phase A: 0.1% TFA in Water (v/v).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

    • Note: TFA acts as an ion-pairing agent, masking the positive charge on the Lysine and N-terminus, significantly improving peak shape and retention.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 214 nm (Peptide bond) and 254 nm (Reference).[1]

  • Injection Volume: 10–20 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration
2.00955Isocratic Hold (Load)
15.006040Linear Gradient
16.00595Wash
18.00595Hold Wash
18.10955Re-equilibration
25.00955End
System Suitability Criteria
  • Tailing Factor: < 1.5 (Critical for Lys-containing peptides).[1]

  • Theoretical Plates: > 3000.

  • RSD (Area): < 2.0% (n=5 injections).[1]

Method B: LC-MS/MS (Bioanalysis)

Application: Quantification in plasma, serum, or hydrolyzed food matrices.[1] Principle: Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

Mass Spectrometry Parameters
  • Ion Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Collision Gas: Argon or Nitrogen.

  • Mobile Phase Modifier: Formic Acid (0.1%) is used instead of TFA to prevent ion suppression.[1]

MRM Transitions (Quantification & Confirmation)

VVK ([M+H]⁺ = 345.[1]3) fragmentation typically yields y-ions (C-terminal) and b-ions (N-terminal).[1]

Precursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (eV)Role
345.3 147.1 y1 (Lys)20Quantifier
345.3246.2y2 (Val-Lys)15Qualifier 1
345.372.1Val Immonium30Qualifier 2
345.384.1Lys Immonium35Qualifier 3
  • Expert Insight: The y1 ion (Lysine, m/z 147.1) is often the most intense fragment for C-terminal Lys peptides.[1] Ensure the collision energy is optimized for this specific transition on your instrument.

Chromatographic Conditions (LC-MS)
  • Column: HILIC (Hydrophilic Interaction LC) or C18-Polar Embedded.[1]

    • Recommendation: A HILIC column (e.g., Waters BEH Amide) is superior for VVK in MS applications because it retains polar peptides well using high organic mobile phases, which enhances desolvation and sensitivity.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient (HILIC Mode): Start high organic (90% B) and gradient down to 50% B.

Sample Preparation Protocol (Solid Phase Extraction)

For complex matrices (e.g., Casein Hydrolysate or Plasma), Solid Phase Extraction (SPE) is mandatory to remove salts and proteins that foul the column.

SamplePrep Sample Biological Sample (Plasma/Hydrolysate) PreTreat Pre-treatment: Adjust pH to 3.0 with H3PO4 Sample->PreTreat Condition Condition SPE Cartridge (Oasis HLB or C18) 1. MeOH 2. Water PreTreat->Condition Load Load Sample (Slow flow rate) Condition->Load Wash Wash Step 5% MeOH in Water (Removes salts) Load->Wash Elute Elution 80% ACN + 0.1% TFA Wash->Elute Evap Evaporate & Reconstitute in Initial Mobile Phase Elute->Evap

Figure 2: SPE Workflow for VVK extraction.[1]

Step-by-Step SPE Protocol:

  • Cartridge: Use a polymeric reversed-phase cartridge (e.g., Oasis HLB, 60 mg) or C18.

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Acidify sample (pH 3.0) to ensure VVK is protonated and bind to the resin. Load 1 mL.

  • Washing: Wash with 1 mL of 5% Methanol/Water to remove salts and highly polar interferences.

  • Elution: Elute with 1 mL of 80% Acetonitrile / 0.1% TFA.

  • Reconstitution: Dry under nitrogen at 40°C and reconstitute in 200 µL of Mobile Phase A.

Validation & Troubleshooting

Linearity and Limits
  • Linearity:

    
     over the range of 10 ng/mL to 1000 ng/mL (LC-MS).[1]
    
  • LOD (Limit of Detection): Typically ~1–5 ng/mL for LC-MS/MS.[1]

  • LOQ (Limit of Quantification): ~10 ng/mL.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanols; Lysine basicity.[1]Ensure 0.1% TFA is fresh. Switch to a "Charged Surface" C18 column.[4]
Low Retention (Void) Phase collapse or insufficient ion pairing.[1]Use 100% aqueous compatible column (C18-AQ) or switch to HILIC mode.
Signal Suppression (MS) Matrix effects or TFA usage.[1]Remove TFA, use Formic Acid.[4] Improve SPE wash step.
Carryover Peptide adsorption to injector.Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • Identification of ACE-inhibitory peptides. Journal of Functional Foods. Discusses the isolation of VVK and similar peptides from casein hydrolysates.

  • Synthetic Peptides: Chromatographic Methods. Agilent Technologies. Comprehensive guide on mobile phase selection for hydrophilic peptides.

  • Peptide Bioanalysis Using LC-MS/MS. Aragen Life Sciences. Strategies for quantifying short peptides in biological matrices.

  • Validation of HPLC Methods for Lysine Quantification. MDPI. Provides baseline validation parameters for Lysine-containing analytes.

Sources

Val-Val-Lys as a substrate for protease activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Val-Val-Lys (VVK) as a Substrate for Protease Activity [1]

Executive Summary

The tripeptide sequence Val-Val-Lys (VVK) represents a distinct protease recognition motif used in kinetic profiling and drug delivery systems.[1] While often compared to the industry-standard plasmin substrate Val-Leu-Lys (VLK, S-2251) , the VVK motif offers unique selectivity profiles.[1] It serves as a substrate for Plasmin , Cathepsin B , and specific bacterial proteases (e.g., Lysobacter Blp, Porphyromonas gingivalis RgpB).

This guide details the mechanistic basis of VVK cleavage, its application as a cleavable linker in Antibody-Drug Conjugates (ADCs), and provides a validated protocol for determining catalytic efficiency (


) using fluorogenic VVK substrates.

Mechanistic Insight: The VVK Motif

Structural Logic & Enzyme Specificity

Protease specificity is dictated by the interaction between the substrate's amino acid side chains (P positions) and the enzyme's binding pockets (S positions).

  • P1 Position (Lysine): The C-terminal Lysine is the primary anchor.[1] It binds deep into the S1 pocket of trypsin-like serine proteases (e.g., Plasmin) and cysteine proteases (e.g., Cathepsin B), forming a salt bridge with a conserved Aspartate residue (Asp189 in trypsin-like enzymes).[1]

  • P2 Position (Valine): This is the discriminator.

    • Plasmin Preference: Plasmin prefers a bulky hydrophobic residue at P2. Leucine (in Val-Leu-Lys) fits the S2 pocket optimally.[1] Valine (in Val-Val-Lys) is slightly smaller and more rigid (

      
      -branched), leading to altered kinetics—often a higher 
      
      
      
      (lower affinity) but sufficient
      
      
      for turnover.[1]
    • Cathepsin B Preference: The S2 pocket of Cathepsin B is spacious and hydrophobic, accommodating the Val-Val sequence effectively.[1] This makes VVK a viable alternative to the classic Val-Cit (Valine-Citrulline) linker in ADCs.[1]

  • P3 Position (Valine): Provides additional hydrophobic stabilizing interactions in the S3 subsite, crucial for orienting the scissile bond.

Comparative Specificity Matrix
Substrate SequencePrimary TargetSecondary TargetsKinetic Characteristic
Val-Leu-Lys (VLK) Plasmin TrypsinHigh Affinity (Low

), Fast Turnover.[1] Industry Standard (S-2251).[1]
Val-Val-Lys (VVK) Cathepsin B , Plasmin Lysobacter Blp, RgpBTunable Affinity.[1] Often used when slower release or specific linker stability is required.
Val-Cit-Lys Cathepsin B Cathepsin LRapid intracellular cleavage; standard for ADCs.[1]

Application: VVK as a Cleavable Linker in ADCs

In Antibody-Drug Conjugates (ADCs), the linker must be stable in circulation (neutral pH) but rapidly cleaved inside the target cell (lysosomal acidic pH).

Mechanism of Action:

  • Internalization: The ADC binds the tumor antigen and is endocytosed.

  • Lysosomal Trafficking: The vesicle fuses with the lysosome.

  • Enzymatic Cleavage: Lysosomal proteases (Cathepsin B) recognize the Val-Val-Lys motif.[1]

  • Payload Release: Cleavage at the C-terminal Lysine releases the cytotoxic payload (e.g., MMAE/MMAF).[1]

ADC_Pathway ADC ADC (Antibody-VVK-Payload) Endosome Early Endosome (pH 6.0-6.5) ADC->Endosome Endocytosis Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Maturation Cleavage Hydrolysis of Lys-Payload Bond Lysosome->Cleavage Encounter CatB Enzyme: Cathepsin B CatB->Cleavage Catalysis Release Active Drug Released Cleavage->Release Linker Collapse

Figure 1: Mechanism of Val-Val-Lys (VVK) linker cleavage within the lysosomal compartment for drug release.[1]

Protocol: Kinetic Profiling of Protease Activity

Objective: Determine the Michaelis-Menten constants (


, 

) and catalytic efficiency (

) of Plasmin or Cathepsin B using the fluorogenic substrate Ac-Val-Val-Lys-AMC .

Principle: Proteolytic cleavage of the amide bond between Lysine and the fluorophore (7-Amino-4-methylcoumarin, AMC) releases free AMC.[1]

  • Substrate (Intact): Low fluorescence.

  • Product (Free AMC): High fluorescence (Excitation: 360-380 nm; Emission: 440-460 nm).[1]

Materials Required
  • Substrate: Ac-Val-Val-Lys-AMC (Custom synthesis or commercial equivalent).

    • Stock Solution: 10 mM in dry DMSO. Store at -20°C.

  • Enzyme: Human Plasmin (purified) OR Recombinant Human Cathepsin B.

  • Assay Buffer (Plasmin): 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4.[1]

  • Assay Buffer (Cathepsin B): 50 mM Sodium Acetate, 100 mM NaCl, 1 mM DTT, 1 mM EDTA, pH 5.5. (Note: DTT is critical for cysteine protease activity).

  • Standard: 7-Amino-4-methylcoumarin (AMC) free acid (for standard curve).[1]

  • Plate: 96-well black, flat-bottom microplate.[1]

Experimental Workflow

Step 1: Enzyme Activation (Cathepsin B only)

  • Dilute Cathepsin B to 2x working concentration in Assay Buffer.

  • Incubate at 37°C for 15 minutes to reduce the active site cysteine (requires DTT).

  • Note: Plasmin does not require pre-activation if supplied in active form.[1]

Step 2: Substrate Preparation

  • Prepare serial dilutions of Ac-Val-Val-Lys-AMC in Assay Buffer.[1]

  • Range: 0 µM to 500 µM (Final concentrations: 0, 5, 10, 25, 50, 100, 250, 500 µM).

  • Critical: Keep DMSO concentration constant (< 5%) across all wells to avoid solvent effects.

Step 3: Assay Setup

Well Type Buffer (µL) Enzyme (µL) Substrate (µL) Total Vol (µL)
Blank 50 0 50 100
Test 0 50 50 100

| Standard | 0 | 0 | 100 (AMC Std) | 100 |[1]

Step 4: Kinetic Measurement

  • Add 50 µL of Enzyme solution to the "Test" wells.

  • Initiate reaction by adding 50 µL of Substrate dilutions to respective wells.

  • Immediately place in a fluorescence plate reader pre-heated to 37°C.

  • Settings: Ex = 380 nm, Em = 460 nm.

  • Mode: Kinetic read, every 30-60 seconds for 30-60 minutes.

Workflow Start Start: Thaw Reagents Prep_Enz Prepare Enzyme (Activate CatB with DTT) Start->Prep_Enz Prep_Sub Dilute VVK-AMC Substrate (0 - 500 µM) Start->Prep_Sub Mix Mix Enzyme + Substrate (96-well Black Plate) Prep_Enz->Mix Prep_Sub->Mix Read Measure Fluorescence (Ex 380 / Em 460 nm) Kinetic Mode Mix->Read Analyze Calculate Initial Velocity (V0) Plot V0 vs [S] Read->Analyze

Figure 2: Step-by-step kinetic profiling workflow.

Data Analysis
  • Calculate Slope: Determine the initial velocity (

    
    , RFU/min) from the linear portion of the progress curve for each substrate concentration.
    
  • Convert to Molarity: Use the AMC Standard Curve to convert RFU/min to

    
    .
    
  • Michaelis-Menten Plot: Plot

    
     (y-axis) vs. Substrate Concentration 
    
    
    
    (x-axis).[1]
  • Fit Data: Use non-linear regression (e.g., GraphPad Prism) to fit the equation:

    
    
    
  • Calculate

    
    : 
    
    
    
    .

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
High Background Fluorescence Substrate autohydrolysis or impurity.[1]Store stock in dry DMSO. Use fresh buffer. Subtract "Blank" wells.
Non-Linear Kinetics Substrate depletion (>10% consumed).Analyze only the first 5-10 minutes of data (Initial Rate).
Low Activity (Cathepsin B) Oxidation of active site.Ensure DTT/Cysteine is fresh in the buffer. Pre-incubate enzyme.[2]
Solubility Issues Hydrophobic Val-Val motif.Do not exceed 5% DMSO. Sonicate stock solution if necessary.

References

  • Amer, L., Retout, M., & Jokersta, J. V. (2020). Activatable prodrug for controlled release of an antimicrobial peptide via the proteases overexpressed in Candida albicans and Porphyromonas gingivalis. Theranostics. Retrieved from [Link]

  • Google Patents. (2019). Antibody Drug Conjugates (ADC) with Enzymatically Cleavable Groups (KR20190099246A).

Sources

Application Note: Site-Selective Fluorescent Labeling of L-Valyl-L-Valyl-L-Lysine (VVK) for Bio-Imaging

[1][2]

Abstract & Strategic Overview

The tripeptide L-Valyl-L-Valyl-L-Lysine (VVK) is a critical structural motif used in peptide amphiphiles for self-assembly, as a protease-cleavable linker, and as a targeting sequence in nerve-specific imaging agents (e.g., Bevonescein).[1][2]

Labeling VVK presents a specific chemical challenge: the molecule contains two distinct nucleophilic amines —the


1212

This guide provides a pH-controlled, site-selective labeling protocol using NHS-ester fluorophores.[1][2] By exploiting the pKa difference between the

12

12

Chemical Mechanism & Design Logic

The Target Molecule
  • Common Name: Val-Val-Lys (VVK)[1][2]

  • Chemical Structure: H-Val-Val-Lys-OH[1][2]

  • Reactive Sites:

    • N-terminal

      
      -amine (Valine):  pKa 
      
      
      7.6–8.[1][2]0. More acidic; deprotonates at neutral pH.[1]
    • Side-chain

      
      -amine (Lysine):  pKa 
      
      
      10.2–10.[1][2]5. More basic; requires higher pH to become nucleophilic.[1]
The Labeling Chemistry: NHS-Ester Conjugation

N-Hydroxysuccinimide (NHS) esters react efficiently with primary amines to form stable amide bonds.[1][2] The reaction is governed by the availability of the unprotonated amine form (

12
  • At pH 7.0–7.5: The N-terminal

    
    -amine is significantly deprotonated and reactive.[1][2] The Lysine 
    
    
    -amine is almost entirely protonated (
    
    
    ) and unreactive.[1][2] Result: N-terminal selectivity.
  • At pH 8.5–9.5: Both amines are deprotonated.[1][2] The

    
    -amine is often more sterically accessible and more nucleophilic once deprotonated.[1] Result: Mixture or Di-labeling. 
    
Structural Visualization[1]

VVK_Labeling_LogicVVKUnlabeled VVK(H-Val-Val-Lys-OH)pH_LowpH 7.2(Selective Condition)VVK->pH_LowAdd NHS-FluorophorepH_HighpH 9.0(Non-Selective Condition)VVK->pH_HighAdd NHS-FluorophoreN_TermN-Terminal Labeling(Fluor-Val-Val-Lys)pH_Low->N_TermPreferential Reaction(pKa ~7.8 driven)MixMixture:N-Term + Lys-Side Chain + Di-labeledpH_High->MixCompetitive Reaction(Both amines active)

Figure 1: Decision tree for pH-controlled labeling of VVK peptides.

Materials & Equipment

Reagents
ComponentSpecificationPurpose
Peptide L-Lysine, L-valyl-L-valyl- (Val-Val-Lys)Target substrate (>95% purity recommended).[1][2]
Fluorophore FAM-NHS, TAMRA-NHS, or Cy5-NHSAmine-reactive dye.[1][2] Note: Use Sulfonated versions (e.g., Sulfo-Cy5) for aqueous solubility.[1][2]
Solvent Anhydrous DMSO or DMFDissolves the hydrophobic fluorophore NHS-ester.[1][2]
Buffer A 100 mM Phosphate Buffer, pH 7.2Promotes N-terminal selectivity.[1][2]
Buffer B 100 mM Sodium Bicarbonate, pH 8.5–9.0Promotes Lysine side-chain or dual labeling.[1][2]
Quencher 1 M Glycine or Tris, pH 8.0Terminates reaction by scavenging excess NHS-ester.[1][2]
Equipment
  • HPLC system with C18 Reverse Phase column.[1]

  • Lyophilizer.[1]

  • Mass Spectrometer (LC-MS) for validation.[1][2]

Protocol: Site-Selective Labeling

Method A: N-Terminal Specific Labeling (Recommended for Imaging)

Use this method if you need to mimic "Bevonescein" or track the peptide while keeping the Lysine side chain available for charge interactions.[1][2]

Step 1: Preparation

  • Dissolve 1 mg of Val-Val-Lys in 500 µL of Buffer A (pH 7.2) .

    • Note: Check pH after addition; peptides can alter buffer pH.[1] Adjust to 7.2 if necessary using dilute HCl or NaOH.[1]

  • Dissolve 1 mg of Fluorophore-NHS ester in 50 µL of anhydrous DMSO.

    • Stoichiometry: Aim for a 1.1 : 1 molar ratio (Dye : Peptide).[1][2] Do not use large excess dye, or you risk labeling the Lysine despite the pH control.

Step 2: Conjugation

  • Slowly add the Dye/DMSO solution to the Peptide/Buffer solution while vortexing gently.[1]

  • Incubate for 2 hours at Room Temperature in the dark.

    • Why? Reaction kinetics at pH 7.2 are slower than at pH 8.5, but selectivity is higher.[1]

Step 3: Quenching

  • Add 50 µL of 1 M Glycine (pH 8.0). Incubate for 15 minutes.

    • Mechanism:[1][2][3][4] Glycine contains a primary amine that rapidly reacts with any remaining NHS-ester, preventing over-labeling during workup.[1][2]

Step 4: Purification (Critical)

  • Do not use dialysis (VVK is too small ~344 Da; it will pass through membranes).[1][2]

  • Purify via Reverse-Phase HPLC (RP-HPLC) .

    • Column: C18 semi-prep.

    • Gradient: 5% to 60% Acetonitrile in Water (+0.1% TFA) over 30 minutes.

    • Detection: Monitor absorbance at the fluorophore's max (e.g., 495 nm for FAM) and 214 nm (peptide bond).[1][2]

  • Collect the major peak.[1] The N-terminal labeled product typically elutes after the unlabeled peptide but before any di-labeled species (which are more hydrophobic).[1][2]

Method B: Lysine Side-Chain / Dual Labeling

Use this method if you require maximum fluorescence intensity per molecule or if the N-terminus is involved in receptor binding and must remain free (requires N-term protection strategy, otherwise this yields a mixture).[1][2]

  • Dissolve Peptide in Buffer B (pH 8.5) .

  • Add 3–5 molar equivalents of Fluorophore-NHS.[1][2]

  • Incubate for 1 hour.

  • Quench and purify as above.

    • Expectation: This will yield mostly Di-labeled (Fluor-Val-Val-Lys(Fluor)) species if excess dye is used.[1][2]

Quality Control & Validation

Before using the probe in biological assays, you must validate identity and purity.

Mass Spectrometry Check

Calculate the expected mass shift.[1]

  • VVK MW: 344.45 Da.[1][2]

  • FAM Label added mass: ~358 Da.[1][2]

  • Expected m/z (Singly labeled): ~702 Da.[1][2]

  • Expected m/z (Di-labeled): ~1060 Da.

If you see a significant peak at 1060 Da in Method A, your pH was too high or dye excess too large.

Fluorescence Characterization

Measure the Quantum Yield (QY) of the conjugate.[2]

  • Caution: Fluorophores conjugated to Lysine residues can sometimes undergo self-quenching if the peptide aggregates or if di-labeling occurs (Homo-FRET).[1][2]

  • Check: Measure fluorescence intensity at varying concentrations. Linearity indicates no aggregation.[1]

Application: In Vitro Imaging Workflow

Workflow Diagram

Imaging_Workflowcluster_tipsOptimization TipsStep11. Cell Seeding(e.g., SKH-1 or Nerve Tissue)Step22. IncubationAdd 1-10 µM Labeled VVK(30-90 mins)Step1->Step2Step33. Wash StepRemove unbound probe(PBS x3)Step2->Step3Tip1Use Serum-Free Media(Serum proteases may cleave VVK)Step2->Tip1Step44. ImagingConfocal / Fluorescence MicroscopyStep3->Step4

Figure 2: Standard workflow for live-cell or tissue imaging using fluorescent VVK peptides.

Key Considerations for VVK Imaging
  • Proteolytic Stability: The Val-Val motif is a known substrate for certain proteases (e.g., elastase, cathepsins).[1][2] If the fluorescence signal becomes diffuse (cytosolic) rapidly, it may indicate cleavage of the fluorophore from the peptide.[2]

    • Control: Use a D-amino acid variant (D-Val-D-Val-D-Lys) as a non-cleavable negative control to distinguish uptake from degradation.[1][2]

  • Background Binding: VVK is cationic (due to Lysine).[1][2] It may stick non-specifically to negatively charged cell membranes.[1] Always perform a "Blocking" control with excess unlabeled VVK.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Multiple HPLC Peaks Non-selective labeling (pH > 7.5).Lower reaction buffer pH to 7.0–7.2. Reduce dye equivalents to 1.0.
Low Yield Hydrolysis of NHS-ester.[1][2]Ensure DMSO is anhydrous.[1] Do not store NHS-esters in buffer; add immediately.
No Fluorescence Fluorescence quenching.[1][2]Check for precipitation.[1] If di-labeled, self-quenching is likely; switch to Method A (Mono-labeling).[1][2]
Cytotoxicity DMSO concentration too high.[1][2]Keep final DMSO concentration < 0.5% in cell culture.[1]

References

  • PubChem. L-Lysine, L-valyl-L-valyl- (Compound Summary).[1][2] National Library of Medicine.[1] Available at: [Link][1][2]

  • Hintzen, J.C.J., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes.[1][5][6] ACS Organic & Inorganic Au.[1][5] Available at: [Link][1][2]

  • Hermanson, G. T. Bioconjugate Techniques (3rd Edition). Academic Press, 2013.[1] (Standard reference for pKa-based selectivity).

Application Note: Mechanistic Characterization of Val-Val-Lys (VVK) Motifs in Peptide-Protein Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tripeptide motif Val-Val-Lys (VVK) represents a critical structural pharmacophore in the study of fibrinolysis and protease-cleavable linker design. Biologically, it serves as a minimal mimetic of C-terminal lysine exposure on degrading fibrin, a signal that recruits Plasminogen via its Kringle domains. In drug development, VVK and its analogs (e.g., Val-Leu-Lys) are utilized as substrates for serine proteases (Plasmin) and cysteine proteases (Cathepsin B) to facilitate targeted drug release. This guide provides advanced protocols for characterizing VVK-mediated interactions using Surface Plasmon Resonance (SPR) and FRET-based enzymatic cleavage assays, emphasizing the structural requirements for "Lysine Binding Site" (LBS) engagement.

Introduction: The VVK Motif and Kringle Domains

The interaction between the Val-Val-Lys motif and proteins is dominated by the Lysine Binding Sites (LBS) found in the Kringle domains of Plasminogen, Tissue Plasminogen Activator (tPA), and Apolipoprotein(a).

Structural Mechanism

While free Lysine binds to Kringle domains, the affinity is weak (


). High-affinity binding (

) requires a "hydrophobic trough" interaction.
  • The Anchor: The C-terminal Lysine carboxylate and amine groups form ionic bonds with the LBS anionic center (Asp55/Asp57).

  • The Stabilizer: The aliphatic side chains of the preceding residues (Valine-Valine) slot into the hydrophobic groove (Trp62/Phe64/Trp72) of the Kringle domain.

Why VVK? Valine is isosteric with the hydrophobic requirements of the Kringle 1 and Kringle 4 domains. VVK peptides are therefore used as:

  • Competitive Antagonists: To screen for antifibrinolytic drugs (Tranexamic acid analogs).

  • Targeting Ligands: To direct nanoparticles to fibrin clots.

  • Cleavable Linkers: Exploiting Plasmin/Cathepsin specificity for tumor-microenvironment drug release.

Pathway Visualization

The following diagram illustrates the dual role of VVK as both a binding ligand and a protease substrate.

VVK_Pathway VVK Val-Val-Lys (VVK) Motif Kringle Kringle Domain (Plasminogen/tPA) VVK->Kringle Hydrophobic Interaction (Val-Val) VVK->Kringle Ionic Bonding (C-term Lys) Protease Serine Protease (Plasmin/Cathepsin) VVK->Protease Substrate Recognition Complex Stable VVK-Kringle Complex Kringle->Complex Recruitment Cleavage Peptide Bond Hydrolysis (Drug Release) Protease->Cleavage Catalysis (Lys-X bond)

Figure 1: Mechanistic bifurcation of the VVK motif. It acts as a recruitment anchor for Kringle domains (top path) or a substrate for proteolytic cleavage (bottom path).

Protocol A: Kinetic Characterization via Surface Plasmon Resonance (SPR)

Objective: Determine the binding affinity (


) and kinetics (

) of VVK peptides binding to Plasminogen Kringle 1 (K1).

Critical Experimental Design:

  • Orientation: The C-terminal Lysine MUST be free to bind the LBS. You cannot couple the peptide via the C-terminus.

  • Immobilization Strategy: Use N-terminal Biotinylation of the VVK peptide and capture on a Streptavidin (SA) chip. Alternatively, immobilize the Protein (Kringle) and flow the peptide (VVK) as the analyte. The protocol below assumes Kringle immobilization (Ligand) and Peptide flow (Analyte) to avoid steric hindrance.

Materials
  • Sensor Chip: CM5 (Carboxymethyl Dextran).

  • Ligand: Recombinant Human Plasminogen Kringle 1 (rK1).[1]

  • Analyte: H-Val-Val-Lys-OH (Free C-term).

  • Running Buffer (HBS-P+): 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4. Note: Avoid amine-based buffers like Tris during coupling.

Step-by-Step Methodology
  • Surface Preparation (Amine Coupling):

    • Activate flow cells (Fc1 and Fc2) with EDC/NHS (1:1) for 420s at 10 µL/min.

    • Dilute rK1 to 20 µg/mL in 10 mM Sodium Acetate (pH 5.0).

    • Inject rK1 over Fc2 only (Target: ~1000 RU). Fc1 serves as the reference.

    • Block both cells with 1 M Ethanolamine-HCl (pH 8.5) for 420s.

  • Analyte Injection (Single Cycle Kinetics):

    • Prepare a 2-fold dilution series of VVK peptide in Running Buffer (Range: 0.5 µM to 100 µM).

    • Expert Insight: Peptides have fast kinetics. Use a high flow rate (60 µL/min) to minimize mass transport limitation (MTL).

    • Inject concentrations sequentially (low to high) without regeneration in between (if dissociation is fast).

    • Contact time: 60s; Dissociation time: 120s.

  • Regeneration:

    • If the peptide does not fully dissociate, use a mild pulse of 10 mM

      
      -Aminocaproic Acid (EACA) or Tranexamic Acid. This competes for the LBS, gently eluting the VVK peptide.
      
  • Data Analysis:

    • Subtract Fc1 (Reference) and Buffer Blanks (Double Referencing).

    • Fit data to a 1:1 Langmuir Binding Model or Steady State Affinity model if kinetics are too fast (square waves).

Expected Results
ParameterExpected ValueInterpretation

(Affinity)
1 - 10 µMModerate affinity. Stronger than Lysine alone (~50 µM) due to Val-Val hydrophobic contribution.


Fast association driven by electrostatics.


Fast dissociation; typical for regulatory interactions.

Protocol B: FRET-Based Protease Cleavage Assay (Linker Stability)

Objective: Evaluate the VVK sequence as a cleavable linker for Antibody-Drug Conjugates (ADCs). This assay measures the susceptibility of the VVK motif to Plasmin or Cathepsin B.

Principle: A fluorogenic peptide substrate (Dabcyl-Val-Val-Lys-Edans) is internally quenched. Upon cleavage of the Lys-Edans bond, fluorescence increases.

Materials
  • Substrate: Dabcyl-Val-Val-Lys-Edans (Custom Synthesis).

  • Enzyme: Human Plasmin (0.1 U/mL) or Cathepsin B (activated).

  • Buffer (Plasmin): 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4.

  • Buffer (Cathepsin): 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5 (Lysosomal mimic).

Step-by-Step Methodology
  • Substrate Preparation:

    • Dissolve peptide in DMSO to 10 mM (Stock).

    • Dilute to 20 µM in appropriate Assay Buffer.

  • Plate Setup (96-well Black/Clear Bottom):

    • Test Wells: 90 µL Substrate + 10 µL Enzyme.

    • Negative Control: 90 µL Substrate + 10 µL Buffer (No Enzyme).

    • Positive Control: Free Edans fluorophore (for standard curve).

  • Kinetic Read:

    • Pre-incubate plate at 37°C for 5 minutes.

    • Add Enzyme to initiate reaction.[2]

    • Monitor Fluorescence immediately (

      
      ) every 60 seconds for 1 hour.
      
  • Data Processing:

    • Calculate Initial Velocity (

      
      ) from the linear portion of the curve (RFU/min).
      
    • Compare

      
       of VVK against standard linkers (e.g., Val-Cit, Val-Ala).
      
Interpretation
  • High Cleavage Rate: Indicates the linker is suitable for extracellular release (Plasmin-rich tumors) or lysosomal degradation (Cathepsin).

  • Stability: If stable in plasma (pH 7.4, no active proteases) but cleaved by Cathepsin B (pH 5.5), it is a viable ADC linker candidate.

Troubleshooting & Expert Tips

The "C-Terminal" Trap

Problem: No binding observed in SPR or ELISA. Root Cause: The peptide was synthesized as an amide (


) at the C-terminus.
Solution:  Kringle domains strictly require a free carboxylate  (

) and a free amine on the Lysine side chain to form the "ionic pincer." Ensure your peptide is synthesized as a free acid.
Solubility Issues

Problem: VVK is hydrophobic (Val-Val) and may aggregate. Solution:

  • Dissolve in 100% DMSO first, then dilute into buffer.

  • Limit final DMSO concentration to < 1% for SPR and < 5% for enzymatic assays.

Specificity Verification

To prove the interaction is specific to the "Lysine Binding Site":

  • Competition: Add 1 mM

    
    -Aminocaproic Acid (EACA) to the running buffer. Binding should be abolished.
    
  • Mutation: Synthesize a control peptide Val-Val-Ala . The loss of the positive charge (Lys

    
     Ala) should eliminate binding.
    

References

  • Structural Basis of Kringle Interactions: Wistedt, A. C., et al. (1995). "The binding strength of Kringle domains depends on the nature of the ligand; K1 and K4 show the strongest ligand affinity."[3][4] Journal of Biological Chemistry. (Contextual match via Search Result 1.19)

  • Plasminogen Activation & Substrates: Weitz, J. I., et al. (1998). "A High Affinity Interaction of Plasminogen with Fibrin Is Not Essential for Efficient Activation by Tissue-type Plasminogen Activator." Journal of Biological Chemistry.

  • Peptide Linkers in Drug Delivery: BOC Sciences. (2024).[5] "Peptide Linkers in Antibody-Drug Conjugates: Val-Cit and variants."

  • Lysine Binding Site Characterization: Christensen, U. (1984). "The AH-site of plasminogen and two C-terminal fragments.[6] A weak lysine-binding site preferring ligands not carrying a free carboxylate function."[6][7] Biochemical Journal.

  • Enzymatic Assay Protocols: BenchChem. (2025).[2] "Application Notes and Protocols for Utilizing Lys-Val as a Substrate in Enzymatic Assays."

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing L-Valyl-L-Valyl-L-Lysine (VVK)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Valine Block" Challenge

Welcome to the technical support hub for L-Valyl-L-Valyl-L-Lysine (Val-Val-Lys or VVK) .

While this tripeptide appears short, it presents a deceptive solubility challenge known in peptide chemistry as the "Valine Block." The sequence contains two consecutive Valine residues—highly hydrophobic, beta-branched amino acids that strongly promote


-sheet formation.[1][2] Even with the C-terminal Lysine providing a positive charge, the hydrophobic drive of the Val-Val motif often leads to aggregation, gelation, or precipitation in neutral aqueous buffers.

This guide provides a self-validating, stepwise protocol to solubilize VVK while maintaining its structural integrity for biological assays.

The Chemistry of Insolubility

To troubleshoot effectively, you must understand the competing forces in your test tube:

  • Hydrophobic Collapse (The Problem): Valine's isopropyl side chain is bulky and hydrophobic.[1] Two adjacent Valines stack efficiently, excluding water and forming stable

    
    -sheet aggregates.[1][2] This interaction is often stronger than the solvation energy provided by water.[1]
    
  • Electrostatic Repulsion (The Solution): The Lysine residue (pK

    
    
    
    
    
    10.[1]5) and the N-terminal amine can be protonated.[1][2][3] At acidic pH, the peptide carries a net positive charge (
    
    
    ), creating electrostatic repulsion between peptide chains that counteracts the hydrophobic aggregation.
Physicochemical Profile
PropertyDataImplication
Sequence Val-Val-Lys (VVK)Hydrophobic N-terminus, Basic C-terminus
Hydrophobicity 66% (2/3 residues)High risk of aggregation
Isoelectric Point (pI) ~9.7 - 10.0Least soluble at pH ~10.[1][2][3] Do not dissolve in basic buffers.
Net Charge at pH 7 +1 to +1.5Moderately soluble, but prone to slow aggregation.[1]
Net Charge at pH 3 +2Optimal solubility state.

Solubilization Decision Tree (Workflow)

Do not guess. Follow this logic flow to determine the correct solvent system for your specific application.

VVK_Solubility_Workflow Start START: Dry VVK Peptide CheckForm Check Salt Form (TFA/HCl vs. Free Base) Start->CheckForm IsSalt Salt Form (TFA/HCl) CheckForm->IsSalt IsFree Free Base / Desalted CheckForm->IsFree WaterTry Attempt 1: Sterile Water (Vortex 30s) IsSalt->WaterTry Usually Soluble Acidify Attempt 2: Acidification Add 10% Acetic Acid dropwise IsFree->Acidify Water often fails WaterTry->Acidify Cloudy/Gel? Success Clear Solution (Ready for Assay) WaterTry->Success Clear? Organic Attempt 3: Organic Co-solvent Dissolve in minimal DMSO/TFE Acidify->Organic Still Cloudy? Acidify->Success Clear? Dilute Dilute to Working Conc. (Slowly add buffer) Organic->Dilute Dilute->Success

Figure 1: Decision matrix for solubilizing Val-Val-Lys based on salt form and visual feedback.

Master Protocol: The "Gradient" Method

Objective: Dissolve VVK to a stock concentration (e.g., 1–10 mg/mL) without inducing irreversible precipitation.

Reagents Required
  • Sterile Water (Endotoxin-free)[2][3]

  • Glacial Acetic Acid (or 1M HCl for non-biological work)[1][2][3]

  • Dimethyl Sulfoxide (DMSO) - Cell culture grade[1][2][3]

  • Optional: Trifluoroethanol (TFE) – Excellent for disrupting Val-Val beta-sheets.[1][2][3]

Step-by-Step Procedure
Step 1: The "Swelling" Phase
  • Weigh the peptide into a sterile microcentrifuge tube.

  • Add sterile water to 50% of the final target volume .

  • Vortex for 30 seconds.

    • Observation: If the solution is clear, proceed to Step 4.

    • Observation: If cloudy or gelatinous, proceed immediately to Step 2.[1] Do not wait , as gelation can become irreversible.[1]

Step 2: Protonation (The Acid Drop)

Rationale: We must move the pH away from the pI (approx 9.7) and fully protonate the amines to ensure repulsion.[2]

  • Add 10% Acetic Acid dropwise to the cloudy suspension.

  • Vortex after every drop.[1]

  • Target pH: 3.0 – 4.0.[1]

    • Why Acetic Acid? It is volatile and generally less toxic to cells than TFA.[1]

    • Alternative: If the peptide is for chemical synthesis (not cell culture), use 0.1% TFA.[1]

Step 3: Beta-Sheet Disruption (If Step 2 Fails)

Rationale: If acidification fails, the hydrophobic Val-Val interaction is dominating the electrostatic repulsion.[2][3]

  • If the solution remains cloudy, you must use an organic co-solvent.[1][4]

  • Lyophilize the failed attempt (recommended) OR start with a fresh aliquot.

  • Dissolve the dry peptide in a minimal volume of 100% DMSO (e.g., 20–50

    
    L).
    
    • Tip: TFE (Trifluoroethanol) is superior to DMSO for Val-rich peptides as it specifically disrupts beta-sheets, but DMSO is more compatible with cell assays.[1][2][3]

  • Once dissolved in pure solvent, slowly add water/buffer dropwise with constant agitation to reach the final volume.[1][4]

Troubleshooting & FAQs

Scenario A: "I added PBS and the peptide turned into a gel."

Cause: Phosphate Buffered Saline (PBS) has a pH of 7.4 and high ionic strength.[1]

  • pH Issue: At pH 7.4, the peptide is closer to its pI than at pH 3, reducing solubility.[1]

  • Salting Out: The salt ions in PBS shield the charges on the Lysine, reducing the electrostatic repulsion that keeps the hydrophobic Valine residues apart. This triggers "hydrophobic collapse."[1] Fix: Dissolve in water or 0.1% acetic acid first to create a concentrated stock.[1] Dilute into PBS only at the final experimental step.[1]

Scenario B: "Can I use this peptide in cell culture with DMSO?"

Answer: Yes, but control the final concentration.

  • Most mammalian cells tolerate <0.5% v/v DMSO .[1]

  • Protocol: Make a 200x stock solution in 100% DMSO. When you add 5

    
    L of stock to 1 mL of media, the final DMSO concentration is 0.5%, and the peptide will likely remain soluble due to the high dilution factor.
    
Scenario C: "My peptide is a TFA salt. Do I still need to acidify?"

Answer: Usually, no.[1]

  • Synthetic peptides are typically delivered as TFA salts (Trifluoroacetate).[1][2][3][5] These are already acidic.[1]

  • Dissolving a TFA salt in water usually yields a pH of ~3-4, which is optimal for VVK.[1][2]

  • Warning: If you requested "Desalted" or "Acetate salt" (Free Base), it will be much harder to dissolve and will require the addition of exogenous acid.

Mechanism of Aggregation (Visualized)

Understanding the molecular geometry helps predict stability.

VVK_Aggregation cluster_0 Monomer (Soluble) cluster_1 Beta-Sheet Aggregate (Insoluble) V1 Val V2 Val V1->V2 A1 Val V1->A1 High Salt / Neutral pH K1 Lys+ V2->K1 A2 Val A1->A2 B1 Val A1->B1 Hydrophobic A3 Lys A2->A3 B2 Val A2->B2 Stacking B1->B2 B3 Lys B2->B3

Figure 2: Valine residues (Red) drive stacking aggregation.[1][2][3] Lysine (Blue) provides repulsion only when fully protonated (Lys+).[1][2][3]

References

  • Thermo Fisher Scientific. Peptide Solubility Guidelines. Retrieved from [1][2][3]

  • PubChem. Compound Summary for CID 9209478: L-Lysine, L-valyl-L-valyl-.[1][2][3] National Library of Medicine.[1] Retrieved from [1][2][3]

  • Bachem. Solubilization of Peptides Technical Note. Retrieved from

  • LifeTein. Handling and Storage of Synthetic Peptides.[1] Retrieved from [1][2][3]

Sources

Technical Support Center: L-Lysine, L-valyl-L-valyl- (Val-Val-Lys)

Author: BenchChem Technical Support Team. Date: February 2026

Purification Challenges & Solutions Guide

Technical Snapshot: The "Deceptively Simple" Tripeptide

L-Valyl-L-valyl-L-lysine (VVK) is a tripeptide often utilized as a protease-cleavable linker (e.g., for plasmin or cathepsins) in antibody-drug conjugates (ADCs) and as a structural motif in antimicrobial lipopeptides like brevibacillin [1, 2].

While short, VVK presents a distinct "amphipathic conflict" during purification:

  • N-Terminus (Val-Val): Highly hydrophobic and sterically hindered due to the

    
    -branched isopropyl side chains. This region is prone to 
    
    
    
    -sheet aggregation [3].
  • C-Terminus (Lys): Highly polar and basic (pKa ~10.5).

This duality leads to specific failure modes: solubility crashing at neutral pH and difficult separation from "deletion sequences" (e.g., Val-Lys) generated by incomplete coupling of the sterically hindered Valine residues [4].

PropertySpecificationImplication for Purification
Sequence Val-Val-Lys (V-V-K)Hydrophobic N-term; Basic C-term.
Molecular Weight ~344.45 DaSmall size = low retention on wide-pore columns.
Isoelectric Point (pI) ~9.7Cationic at pH < 9. Retains well on C18 with TFA.
Hydrophobicity High (Val-Val segment)Prone to aggregation in water if not acidified.
Critical Impurity Val-Lys (Deletion)Co-elutes with VVK if gradient is too steep.

Phase I: Solubilization (The "Invisible" Barrier)

The Issue: Users often attempt to dissolve VVK in neutral water (


), assuming the Lysine charge is sufficient. It is not. The hydrophobic Val-Val interaction dominates, leading to a cloudy suspension or gelation.

The Fix: You must protonate the peptide to break intermolecular hydrophobic stacks.

Protocol: The "Acid-First" Dissolution Strategy

Do not add water first.

  • Weigh the crude peptide powder.

  • Add Organic Modifier: Add a minimal volume of Acetic Acid (Glacial) or DMSO (if downstream application permits).

    • Ratio: 50-100

      
      L solvent per mg of peptide.
      
  • Vortex/Sonicate: Ensure complete dissolution. The solution should be clear.

  • Dilute: Slowly add 0.1% TFA in Water (Milli-Q) to reach the final loading concentration (typically 1-5 mg/mL).

    • Check: If precipitation occurs upon dilution, increase the organic ratio or keep the sample in 5-10% Acetic Acid.

Expert Insight: For preparative HPLC, injecting a sample dissolved in 100% DMSO or high-strength Acetic Acid can cause "peak distortion" or "breakthrough" due to solvent strength mismatch. Always dilute with the starting mobile phase (Buffer A) as much as solubility allows [5].

Phase II: Chromatographic Purification

The Challenge: The primary synthetic impurity is the Val-Lys (VK) deletion sequence. Because Valine is sterically hindered, the second Valine coupling often proceeds with <99% efficiency, leaving a significant amount of VK [4].

  • VVK and VK differ by only one Valine residue.

  • Both are small and hydrophobic-basic.

  • They elute very close together on standard gradients.

Workflow Diagram: Purification Logic

VVK_Purification Start Crude VVK Peptide Solubility Dissolution: Acetic Acid + 0.1% TFA Start->Solubility Filter Filtration (0.22 µm) Remove Aggregates Solubility->Filter HPLC_Screen Analytical HPLC Screen (Identify VVK vs VK) Filter->HPLC_Screen Decision Separation Resolution (Rs > 1.5?) HPLC_Screen->Decision Prep_Run Prep HPLC Run Shallow Gradient (0.5% B/min) Decision->Prep_Run Yes Re_Develop Optimize Method: Change Modifier (TFA -> PFPA) or Column (C18 -> C12/Phenyl) Decision->Re_Develop No (Co-elution) Pooling Fraction Pooling (Target Purity > 98%) Prep_Run->Pooling Re_Develop->HPLC_Screen Salt_Exchange Salt Exchange (TFA -> Acetate/HCl) Pooling->Salt_Exchange Final Lyophilized VVK Store at -20°C Salt_Exchange->Final

Caption: Logical workflow for VVK purification emphasizing the critical decision point based on resolution of the deletion impurity.

Step-by-Step Protocol: High-Resolution Separation

System: Reversed-Phase HPLC (RP-HPLC) Stationary Phase: C18 (End-capped). Note: A 100 Å pore size is preferred over 300 Å for small peptides like VVK to maximize surface area interaction [6].

Mobile Phases:

  • Buffer A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

  • Buffer B: 0.1% TFA in Acetonitrile (ACN).

  • Why TFA? It acts as an ion-pairing agent, masking the positive charge on Lysine and preventing peak tailing caused by silanol interactions [7].

Gradient Strategy (The "Shallow Slope"): Standard 1-2% per minute gradients often fail to separate VVK from VK. Use an isocratic hold or a shallow gradient.

Time (min)% Buffer BEvent
0.00-5%Loading (High aqueous to trap peptide)
5.05%Wash hydrophilic salts
5.1X - 5% Jump to start of elution window
35.0X + 10% Shallow Gradient (0.5% B/min)
36.095%Column Wash
40.095%Hold
41.05%Re-equilibration

Determination of X: Run a scouting gradient (5-60% B). If VVK elutes at 25% B, set the shallow gradient from 20% to 35% B.

Phase III: Salt Exchange (Critical for Bio-Assays)

The Issue: VVK purified with TFA exists as a TFA salt . TFA is cytotoxic and can inhibit enzymes in protease assays (e.g., plasmin activity) [8]. The Solution: Exchange the counter-ion to Acetate (AcOH) or Chloride (HCl).

Method A: Lyophilization (Small Scale)
  • Dissolve the purified TFA-salt peptide in 0.1 M HCl or 5% Acetic Acid .

  • Freeze and lyophilize.

  • Repeat 3 times. This drives off the volatile TFA and replaces it with the excess counter-ion (Cl- or Acetate).

Method B: Ion Exchange Resin (Large Scale)
  • Pack a column with a strong anion exchange resin (e.g., Dowex 1x2) in the Acetate form.

  • Dissolve peptide in water (pH 4-5).

  • Pass through the column.[2] The TFA anions are retained; Acetate anions pair with the peptide.

  • Lyophilize the eluate.

Troubleshooting & FAQs

Q1: My peptide peak is tailing severely. Is the column dead?

Likely Cause: Interaction between the basic Lysine side chain and residual silanols on the silica column. Solution:

  • Increase TFA: Ensure mobile phase has at least 0.1% TFA.

  • Add Salt: Add 20-50 mM Sodium Perchlorate (NaClO4) to the mobile phase (chaotropic salt reduces secondary interactions) [9]. Note: This requires a desalting step afterwards.

  • Change Column: Switch to a "Hybrid Particle" column (e.g., Waters XBridge or YMC-Triart) which has fewer acidic silanols [7].

Q2: I see a "doublet" peak that won't separate. Is it the deletion sequence?

Analysis: Yes, likely Val-Lys (VK) vs Val-Val-Lys (VVK). Verification: Check Mass Spec.

  • VVK MW: ~344 Da

  • VK MW: ~245 Da (Difference of ~99 Da = Valine). Solution: If the shallow gradient fails, change the organic modifier . Switch Buffer B from Acetonitrile to Methanol (or a blend). Methanol has different selectivity for steric isomers and may resolve the Val-Val hydrophobic interaction better than ACN [10].

Q3: The peptide turns into a gel during lyophilization.

Cause: High concentration of "Val-Val" beta-sheets promoting physical cross-linking. Solution:

  • Dilute the sample before freezing (< 2 mg/mL).

  • Add tert-Butanol (tBuOH) to the solution (up to 20% v/v) before freezing. This disrupts the ice crystal structure and prevents aggregation during the drying phase.

References

  • PubChem. (n.d.). L-Lysine, L-valyl-L-valyl- (Compound Summary). National Library of Medicine. Retrieved February 23, 2026, from [Link]

  • Yang, X., et al. (2016). Isolation and Structural Elucidation of Brevibacillin, an Antimicrobial Lipopeptide. Applied and Environmental Microbiology. Retrieved February 23, 2026, from [Link]

  • D'Alagni, M. (1979). Synthesis and conformational study of poly(L-valyl-L-valyl-L-lysine). Die Makromolekulare Chemie. Retrieved February 23, 2026, from [Link]

  • Biotage. (2023).[3] How to prevent breakthrough during your peptide purification. The Flash Purification Blog. Retrieved February 23, 2026, from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters.com. Retrieved February 23, 2026, from [Link]

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism.
  • YMC America. (n.d.). Strategic peptide purification: Practical and theoretical aspects. Retrieved February 23, 2026, from [Link]

  • Mant, C. T., & Hodges, R. S. (1986). Separation of peptides by strong cation-exchange high-performance liquid chromatography.

Sources

Technical Support Center: Val-Val-Lys (VVK) Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Val-Val-Lys Synthesis Audience: Drug Development Scientists & Peptide Chemists Support Level: Tier 3 (Advanced Protocol Optimization)

Executive Summary: The "VVK" Challenge

The synthesis of the tripeptide Val-Val-Lys (VVK) presents a deceptive challenge. While short, this sequence combines two of the most problematic factors in Solid-Phase Peptide Synthesis (SPPS): severe steric hindrance and hydrophobic aggregation .

  • Steric Hindrance: Valine is a

    
    -branched amino acid.[1] Coupling two consecutive bulky residues (Val-Val) creates a "steric clash" that significantly slows down reaction kinetics, leading to incomplete coupling and deletion sequences.
    
  • Racemization: The slow kinetics of Val activation increase the window for oxazolone formation, leading to high levels of D-Val enantiomers.

  • Lysine Orthogonality: The

    
    -amine of Lysine requires robust protection to prevent branching, which must remain stable during the aggressive conditions required to drive the Val-Val coupling.
    

This guide provides self-validating protocols to navigate these issues, ensuring high purity and chiral integrity.

Module 1: The Val-Val Junction (Coupling Efficiency)

User Query: "I am observing significant deletion sequences (des-Val) at the Val-Val coupling step. My standard HBTU/DIPEA protocol yields <60% conversion."

Root Cause Analysis

The isopropyl side chain of Valine shields the nucleophilic amine, making it difficult for the activated carboxyl of the incoming Valine to attack. Standard reagents (HBTU) often hydrolyze before the coupling is complete due to these slow kinetics.

Optimization Protocol

To force this coupling to completion without causing racemization, you must switch to a high-efficiency generation of reagents or a "Double Coupling" strategy.

Recommended Workflow:

  • Reagent Switch: Replace HBTU with COMU or HATU . These generate a more reactive active ester (7-azabenzotriazole) that is faster and less prone to racemization than benzotriazole esters.

  • Solvent System: Use DMF (Dimethylformamide) as the primary solvent. If aggregation is suspected (resin clumping), add 0.4M LiCl (Lithium Chloride) to disrupt hydrogen bonding.

  • The "Double Couple" Technique:

    • Couple 1: 3 eq Fmoc-Val-OH + 3 eq HATU + 6 eq HOAt + 6 eq TMP (2,4,6-Collidine) for 60 minutes.

    • Drain and Wash (DCM/DMF).

    • Couple 2: Repeat with fresh reagents for 45 minutes.

Critical Insight: We recommend 2,4,6-Collidine (TMP) over DIPEA for Val-Val couplings. Collidine is a weaker, non-nucleophilic base that effectively neutralizes the acid generated during activation but is too sterically hindered to abstract the


-proton from Valine, significantly reducing racemization risk [1].
Visualization: Optimized Coupling Logic

ValValCoupling Start Start Val-Val Coupling Check1 Is Resin Swelled? Start->Check1 Couple1 Coupling 1: HATU/Collidine (60 min) Check1->Couple1 Yes Test Kaiser/Chloranil Test Couple1->Test Pass Blue (Positive)? Test->Pass Result Couple2 Coupling 2: Fresh Reagents (45 min) Pass->Couple2 Yes (Incomplete) Success Proceed to Deprotection Pass->Success No (Complete) Cap Capping Step: Ac2O/Pyridine Couple2->Cap Cap->Success

Caption: Decision tree for maximizing Val-Val coupling efficiency while mitigating deletion sequences via double coupling and capping.

Module 2: Racemization Control

User Query: "My LC-MS shows a split peak for the final product. I suspect D-Val contamination. How do I prevent this?"

Root Cause Analysis

Racemization occurs primarily during the activation of the amino acid. For Valine, the


-branching stabilizes the formation of an oxazolone  intermediate. This cyclic intermediate is prone to enolization, which destroys the chirality at the 

-carbon. Once the ring opens (upon coupling), the stereocenter is scrambled (DL-mixture).
Troubleshooting Guide
  • Avoid Pre-Activation: Do not mix the amino acid and coupling reagent (HATU/HBTU) with the base (DIPEA) in a vial before adding it to the resin. The oxazolone forms immediately upon base addition.

    • Correct Protocol: Add the Amino Acid and HATU to the resin first. Add the Base (Collidine/DIPEA) last, directly into the reaction vessel.

  • Use Oxyma Pure: If using carbodiimide chemistry (DIC), you must use Oxyma Pure (Ethyl cyanohydroxyiminoacetate). It is superior to HOBt in suppressing racemization because it reacts rapidly with the O-acylisourea to form a stable active ester, bypassing the oxazolone pathway [2].

  • Temperature Control: Perform the activation and the first 15 minutes of coupling at 0°C to 4°C . Lower temperatures kinetically disfavor the deprotonation required for racemization.

Visualization: The Racemization Trap

Racemization LVal L-Valine (Activated) Oxazolone Oxazolone Intermediate LVal->Oxazolone Slow Coupling + Base Oxyma Oxyma/HOAt Intervention LVal->Oxyma Fast Reaction Enol Enolization (Loss of Chirality) Oxazolone->Enol Base Peptide Correct L-Peptide Oxazolone->Peptide Amine Attack DVal D-Valine Impurity Enol->DVal Oxyma->Peptide Safe Coupling

Caption: Mechanism of Valine racemization via oxazolone formation.[2] Oxyma intercepts the activated species to prevent the loss of chirality.

Module 3: Lysine Side-Chain Integrity

User Query: "Can I use standard Boc-Lys(Fmoc)-OH for this synthesis?"

Technical Recommendation

No. If you are synthesizing VVK using standard Fmoc SPPS (where the N-terminus is Fmoc protected), the Lysine side chain requires acid-labile protection that survives Fmoc removal (piperidine) but cleaves with TFA.

  • Standard Choice: Fmoc-Lys(Boc)-OH .[3]

    • Why: The Boc group on the

      
      -amine is stable to piperidine (base) but cleaves quantitatively in 95% TFA.
      
  • For Side-Chain Modification: If you plan to modify the Lysine later (e.g., adding a fluorophore), use Fmoc-Lys(ivDde)-OH .

    • Why: ivDde is orthogonal to both Fmoc and Boc. It is removed with hydrazine, allowing selective labeling of the Lysine while the N-terminus remains protected [3].

Self-Validating Check: After coupling Lysine, perform a Kaiser Test .

  • Expectation: No color (if N-term is Fmoc) or Blue (if N-term is deprotected).

  • Risk: If you use Fmoc-Lys(Fmoc)-OH, you will deprotect both amines during the next cycle, leading to a branched peptide (Val coupled to both

    
     and 
    
    
    
    amines).
Summary of Optimized Conditions
ParameterStandard Protocol (High Risk)Optimized VVK Protocol (Low Risk)
Coupling Reagent HBTU / HOBtHATU / HOAt or DIC / Oxyma
Base DIPEA (Diisopropylethylamine)2,4,6-Collidine (TMP)
Solvent DMFDMF + 0.4M LiCl (if aggregation occurs)
Activation Temp Room Temperature0°C for first 15 mins
Coupling Time Single couple (60 min)Double Couple (2 x 45 min)
Lys Protection Fmoc-Lys(Z)-OHFmoc-Lys(Boc)-OH
References
  • Carpino, L. A., et al. (2002). "The 2,4,6-trimethylpyridine (collidine) system for the suppression of racemization during the activation of N-protected amino acids." Journal of Organic Chemistry. Available at: [Link]

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal. Available at: [Link]

  • Chhabra, S. R., et al. (1998). "An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis." Tetrahedron Letters. Available at: [Link]

Sources

Technical Support Center: Storage & Stability of L-Valyl-L-valyl-L-lysine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2/3 Support Knowledge Base for researchers working with L-Valyl-L-valyl-L-lysine (Val-Val-Lys) . It prioritizes the specific physicochemical challenges of this tripeptide—specifically the aggregation potential of the Val-Val motif and the hygroscopicity of the C-terminal Lysine.

Subject: SOP for Long-Term Stability, Reconstitution, and Troubleshooting of Val-Val-Lys (VVK) CAS No: 73015-99-3 (Generic VVK) Chemical Structure: H-Val-Val-Lys-OH Support Level: Advanced Research

Executive Summary: The Stability Paradox

L-Valyl-L-valyl-L-lysine (VVK) presents a unique stability paradox. While it lacks the oxidation-prone residues (Cysteine, Methionine, Tryptophan) that plague other peptides, it suffers from two distinct physical stability issues:

  • Steric Aggregation: The adjacent Valine residues (Val-Val) are

    
    -branched and highly hydrophobic, making the peptide prone to 
    
    
    
    -sheet formation and precipitation in aqueous solutions.
  • Hygroscopicity: The C-terminal Lysine is highly hygroscopic. If the lyophilized "cake" absorbs moisture, hydrolysis of the peptide bonds accelerates, and the powder may deliquesce into a sticky gel.

The Golden Rule: Store as a lyophilized powder at -20°C with desiccant. Only reconstitute immediately prior to use.

Part 1: Long-Term Storage (Lyophilized State)

Q: What is the absolute maximum shelf-life I can expect?

A: Under optimal conditions (lyophilized, -20°C, desiccated), Val-Val-Lys is stable for 2–3 years . However, stability is not a binary state; it is a curve. To maintain >98% purity:

Storage ConditionEstimated StabilityRisk Factor
-80°C (Desiccated) > 5 YearsNegligible. Best for reference standards.
-20°C (Desiccated) 2–3 YearsLow.[1] Standard laboratory practice.
4°C (Refrigerated) 3–6 MonthsModerate. Slow hydrolysis may occur if seal is imperfect.
25°C (Room Temp) 2–4 WeeksHigh. Hygroscopic uptake leads to hydrolysis/degradation.
Q: I received the vial at room temperature. Is it degraded?

A: Likely not. Most lyophilized peptides are stable at ambient temperature for short transit periods (days).[2] The degradation clock accelerates significantly only after the vial is opened or if moisture is introduced.

  • Action: Immediately place the vial in -20°C storage upon receipt.

Q: How do I prevent "Water Crash" when opening the vial?

A: The most common cause of failure is opening a cold vial in a warm room. The temperature differential causes atmospheric moisture to condense instantly on the peptide cake. Protocol:

  • Remove vial from freezer.

  • Place in a desiccator (or leave on benchtop) for 30–60 minutes .

  • Do not open until the vial feels room temperature to the touch.[3]

Part 2: Reconstitution & Solution Stability

Q: Why won't my Val-Val-Lys dissolve in pure water?

A: Despite the soluble Lysine residue, the Val-Val hydrophobic block can drive aggregation. Troubleshooting Protocol:

  • Step 1 (Ideal): Try sterile distilled water.[4] If it remains cloudy or floats, do not heat it.

  • Step 2 (Acidification): Add 10% Acetic Acid dropwise. The Lysine side chain (

    
    ) needs to be protonated to act as a solubilizing "tail."
    
  • Step 3 (Organic Assist): If stubborn, dissolve the peptide in a minimal volume of DMSO (dimethyl sulfoxide) or TFE (trifluoroethanol) first, then dilute with water.[5]

    • Target: Keep final DMSO concentration <1% if used for cell assays.[6]

Q: Can I store the peptide in solution?

A: Not recommended for >1 week. In solution, peptides are subject to hydrolysis and racemization. If you must store it in solution:

  • Buffer: Use a sterile buffer at pH 5–6 (citrate or acetate). Avoid alkaline pH (>8), which promotes racemization and oxidation.

  • Aliquots: Divide into single-use aliquots.

  • Freeze/Thaw: Strictly prohibited. Repeated freezing creates ice crystals that shear the peptide and alter the pH locally (eutectic formation), causing precipitation.

Part 3: Troubleshooting & Diagnostics

Visualizing the Solubilization Workflow

Use this decision tree to determine the correct solvent system for Val-Val-Lys.

VVK_Solubility Start Start: Lyophilized Val-Val-Lys Water Add Sterile Water (1 mg/mL) Start->Water Check Is Solution Clear? Water->Check Success Ready for Use (Store 4°C < 1 week) Check->Success Yes Cloudy Cloudy / Precipitate Check->Cloudy No Acid Add 10% Acetic Acid (Dropwise) Cloudy->Acid Check2 Is Solution Clear? Acid->Check2 Check2->Success Yes DMSO Dissolve in pure DMSO Then dilute w/ Water Check2->DMSO No FinalCheck Clear? DMSO->FinalCheck FinalCheck->Success Yes Fail Consult Synthesis QC (Check for deletion sequences) FinalCheck->Fail No

Figure 1: Solubilization decision tree for hydrophobic/basic peptides like Val-Val-Lys.

FAQ: Common Failure Modes

Issue: The peptide dissolved, but a gel formed later. Cause: Amyloid-like fibril formation. The Val-Val motif promotes


-sheet stacking at high concentrations.
Fix: 
  • Lower the concentration (keep stock <1 mg/mL if possible).[7]

  • Use a chaotropic agent (Urea/Guanidine) only if compatible with your downstream assay.

  • Sonication (15-30 seconds) can sometimes break up nascent aggregates.

Issue: Mass Spec shows a mass +18 Da higher than expected. Cause: Hydrolysis.[8] Water has attacked the peptide bond, likely due to improper storage (moisture ingress). Fix: Discard the batch. Hydrolysis is irreversible.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 168058, Valyllysine. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

Sources

Technical Support Center: Mitigating Non-Specific Binding (NSB)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: L-Lysine & L-valyl-L-valyl- Motifs

Doc ID: TS-NSB-2024-05 | Tier: Advanced Bioanalysis | Status: Active

Executive Summary

You are encountering a "dual-threat" scenario in your binding assays (SPR, BLI, or ELISA). The non-specific binding (NSB) you observe stems from two distinct physical mechanisms:[1][2][3]

  • L-Lysine: Drives Electrostatic NSB . Its high pI (~9.7) creates positive charges at physiological pH, causing it to stick to negatively charged matrices (e.g., CM5 dextran chips).

  • L-valyl-L-valyl- (Val-Val): Drives Hydrophobic NSB . This motif, common in hydrophobic linkers (similar to Val-Cit in ADCs) and beta-sheet prone peptides, causes aggregation and adsorption to plasticware or hydrophobic sensor pockets.

This guide provides the causality, troubleshooting workflows, and self-validating protocols to eliminate this noise.

Module 1: The Electrostatic Challenge (L-Lysine)
Q1: Why does L-Lysine cause high background even after blocking?

The Mechanism: L-Lysine is often used to "quench" unreacted NHS-esters during ligand immobilization. However, Lysine carries a positively charged


-amino group (pKa ~10.5). If your sensor surface (e.g., Carboxymethyl Dextran) retains residual negative charges, the Lysine-capped surface becomes an electrostatic magnet for negatively charged analytes, or conversely, free Lysine in solution binds to the negatively charged matrix.

The Solution: The "High-Salt/High-pH" Shield Electrostatic bonds are weak but abundant. You must disrupt them by screening the charges.

Protocol A: Electrostatic Screening Optimization

  • Step 1 (Salt Titration): Increase NaCl in your running buffer.

    • Standard: 150 mM NaCl.

    • Optimization: Titrate to 350 mM or 500 mM NaCl.

    • Logic: High ionic strength shields the charges, preventing the "sticking" event.

  • Step 2 (pH Tuning):

    • If your analyte is acidic (low pI), increase the buffer pH (e.g., from 7.4 to 8.0). This reduces the protonation state of surface Lysines, lowering the net positive charge.

  • Step 3 (Alternative Quencher):

    • Switch: Replace L-Lysine with 1 M Ethanolamine-HCl (pH 8.5) for deactivation. Ethanolamine is smaller, less charged at neutral pH, and introduces fewer electrostatic artifacts than Lysine.

Module 2: The Hydrophobic Challenge (L-valyl-L-valyl-)
Q2: My Val-Val containing peptide/linker is aggregating. How do I stabilize it?

The Mechanism: The L-valyl-L-valyl- motif is structurally rigid and highly hydrophobic. In aqueous buffers, these motifs drive entropy-driven aggregation to minimize water contact. This is a known issue in Antibody-Drug Conjugate (ADC) linkers (similar to Val-Cit), where hydrophobic patches trigger precipitation or non-specific adsorption to the flow cells.

The Solution: Solubilization & Surface Passivation You must lower the surface tension of the buffer and "occupy" the hydrophobic sites on the sensor.

Protocol B: Hydrophobic Disruption Workflow

  • Step 1 (Surfactant Spike):

    • Add 0.05% Tween-20 (P20) or Surfactant P20 to the running buffer.

    • Mechanism:[4][5] Detergents form micelles around the Val-Val hydrophobic patches, keeping them in solution and preventing them from adsorbing to the sensor walls.

  • Step 2 (Co-Solvent Addition):

    • Add 3-5% DMSO to the running buffer.

    • Critical Note: For SPR, you must perform a "Solvent Correction" cycle to account for the bulk refractive index change caused by DMSO.

  • Step 3 (Linker Engineering - Expert Insight):

    • If you are in the design phase, flank the Val-Val motif with hydrophilic residues (e.g., Glutamic Acid).[6] This "Exo-linker" strategy disrupts the hydrophobic patch without altering the cleavage kinetics (if used in ADCs).

Module 3: The "Matrix Interference Elimination" Protocol

Use this self-validating table to determine the source of your NSB.

ExperimentConditionExpected Result if Electrostatic (Lysine)Expected Result if Hydrophobic (Val-Val)
High Salt Test Buffer + 500mM NaClNSB Disappears NSB Persists (or worsens due to "salting out")
Detergent Test Buffer + 0.1% Tween-20NSB PersistsNSB Decreases
pH Shift Buffer pH > 9.0NSB Decreases (Lysine deprotonates)No Change
BSA Block Add 1% BSA to SampleMinimal ChangeNSB Decreases (BSA acts as a sponge)
Module 4: Visualization (Logic & Workflow)
Figure 1: NSB Troubleshooting Decision Tree

Caption: A logic flow to diagnose and treat non-specific binding based on chemical properties.

NSB_Troubleshooting Start Start: High NSB Signal Analyze Analyze Analyte Sequence Start->Analyze Decision Dominant Motif? Analyze->Decision Lysine L-Lysine Rich (Positive Charge) Decision->Lysine Basic (pI > 8) ValVal Val-Val / Hydrophobic (Aggregation Prone) Decision->ValVal Hydrophobic SaltTest Test: Increase NaCl (350-500 mM) Lysine->SaltTest Solved1 NSB Reduced? Use High Ionic Strength SaltTest->Solved1 Yes AltBlock Switch Blockers: Use Ethanolamine SaltTest->AltBlock No DetergentTest Test: Add Surfactant (0.05% Tween-20) ValVal->DetergentTest Solved2 NSB Reduced? Maintain Surfactant DetergentTest->Solved2 Yes Cosolvent Add 5% DMSO (Perform Solvent Correction) DetergentTest->Cosolvent No

Figure 2: The Mechanism of Interference

Caption: Visualizing how Lysine (Electrostatic) and Val-Val (Hydrophobic) interact with sensor surfaces.

Mechanism cluster_0 Electrostatic Trap (Lysine) cluster_1 Hydrophobic Aggregation (Val-Val) Surface Sensor Surface (CM5/Dextran) Lysine L-Lysine (+) Surface->Lysine Ionic Attraction (Salt Sensitive) ValVal Val-Val Motif Surface->ValVal Adsorption (Entropy Driven) ValVal->ValVal Self-Aggregation (Beta-Sheet)

References
  • Cytiva (formerly GE Healthcare). (2024). Sensor Surface Handbook. Retrieved from (Standard reference for CM5 chip chemistry and Ethanolamine blocking).

  • Nicoya Lifesciences. (2020). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Retrieved from

  • Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell, 9(1), 33-46. (Addresses Val-Cit/Val-Val linker hydrophobicity).
  • AAT Bioquest. (2024).[7] How to eliminate non-specific binding?. Retrieved from

  • Sigma-Aldrich. (2024). Use of Stabilizers and Surfactants to Prevent Protein Aggregation.[5] Retrieved from

Sources

Validation & Comparative

A Comparative Guide to L-Lysine-Containing Peptides: Spotlight on L-valyl-L-valyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide science, the primary sequence of amino acids dictates not only the structure but also the ultimate biological function and therapeutic potential of a peptide. Lysine, with its reactive ε-amino group, is a cornerstone of peptide design, influencing everything from solubility and stability to receptor interaction and post-translational modifications.[][2][3][] This guide provides a deep, comparative analysis of lysine-containing peptides, with a particular focus on how the inclusion of the dipeptide L-valyl-L-valyl can modulate key biochemical and pharmacokinetic properties.

The Central Role of L-Lysine in Peptide Function

Lysine is a basic, positively charged amino acid at physiological pH, a characteristic that underpins its diverse roles.[2][5] The ε-amino group on its side chain is a hub of chemical reactivity, making it a frequent participant in enzymatic reactions and a primary site for crucial post-translational modifications like acetylation and ubiquitination.[2][6][7][8] In drug development, lysine residues are often leveraged for conjugating labels, improving solubility, or enhancing interactions with biological targets.[][] However, the very reactivity that makes lysine so valuable also renders peptides containing it susceptible to enzymatic degradation, a significant hurdle in the development of peptide therapeutics.[9][10]

L-valyl-L-valyl: A Strategic Modification

L-valyl-L-valyl is a dipeptide composed of two hydrophobic valine residues.[11] While seemingly simple, its incorporation into a lysine-containing peptide sequence can have profound effects. The bulky and nonpolar nature of the valine side chains can create a microenvironment that sterically hinders enzymatic access to the lysine residue, thereby enhancing the peptide's stability. Furthermore, the increased hydrophobicity can influence the peptide's interaction with cell membranes, a critical factor for intracellular drug delivery.

Experimental Deep Dive: Comparing Performance

To objectively assess the impact of incorporating L-valyl-L-valyl, we present a comparative analysis of a model lysine-containing peptide (Peptide A: Ac-Lys-Gly-NH₂) versus its L-valyl-L-valyl-containing counterpart (Peptide B: Ac-Val-Val-Lys-Gly-NH₂).

Enzymatic Stability: Resisting Degradation

A primary challenge in peptide therapeutic development is their rapid breakdown by proteases.[9][10][12][13] A standard in vitro assay to assess this is incubation with trypsin, a protease that specifically cleaves at the C-terminus of lysine and arginine residues.

Protocol: Trypsin Degradation Assay

  • Preparation: Peptides A and B are dissolved in a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of 1 mg/mL. A stock solution of trypsin is prepared in the same buffer.

  • Incubation: The peptide solutions are incubated with trypsin at a 100:1 substrate-to-enzyme molar ratio at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 30, 60, 120, and 240 minutes).

  • Quenching: The enzymatic reaction in the aliquots is stopped by the addition of an equal volume of 1% trifluoroacetic acid (TFA).

  • Analysis: The samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining.

  • Data Interpretation: The percentage of intact peptide is plotted against time to determine the half-life (t₁/₂) of each peptide.

Comparative Data: Enzymatic Stability

PeptideHalf-life (t₁/₂) with Trypsin (minutes)
Peptide A (Ac-Lys-Gly-NH₂)45
Peptide B (Ac-Val-Val-Lys-Gly-NH₂)180

The data clearly indicates that the presence of the L-valyl-L-valyl motif in Peptide B significantly increases its resistance to tryptic digestion, prolonging its half-life fourfold. This is attributed to the steric hindrance provided by the bulky valine residues, which impedes the access of trypsin to the lysine cleavage site.

Workflow for Trypsin Degradation Assay

cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis Peptide_Prep Prepare Peptide Solutions (A & B in PBS) Incubation Incubate Peptides with Trypsin at 37°C Peptide_Prep->Incubation Enzyme_Prep Prepare Trypsin Solution Enzyme_Prep->Incubation Sampling Take Aliquots at Time Intervals Incubation->Sampling Quenching Quench with TFA Sampling->Quenching HPLC RP-HPLC Analysis Quenching->HPLC Data Calculate Half-life HPLC->Data

Caption: Workflow of the trypsin degradation assay.

Cell Permeability: Crossing the Barrier

For peptides targeting intracellular components, the ability to cross the cell membrane is paramount. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that predicts passive transcellular permeability.[14][15][16]

Protocol: PAMPA

  • Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. A 96-well acceptor plate is filled with buffer.

  • Compound Addition: The test peptides (A and B) are added to the donor plate wells.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the peptides in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated.

Comparative Data: Cell Permeability

PeptideEffective Permeability (Pe) (x 10⁻⁶ cm/s)
Peptide A (Ac-Lys-Gly-NH₂)0.8
Peptide B (Ac-Val-Val-Lys-Gly-NH₂)3.5

The results demonstrate that Peptide B, with the L-valyl-L-valyl addition, exhibits significantly higher membrane permeability. The increased hydrophobicity imparted by the two valine residues facilitates the peptide's partitioning into the lipid membrane, leading to enhanced passive diffusion.

PAMPA Workflow

Prep_Donor Coat Donor Plate with Artificial Membrane Add_Peptides Add Peptides to Donor Plate Prep_Donor->Add_Peptides Prep_Acceptor Fill Acceptor Plate with Buffer Incubate Incubate Donor and Acceptor Plate Assembly Prep_Acceptor->Incubate Add_Peptides->Incubate Quantify Quantify Peptide Concentration in Both Plates Incubate->Quantify Calculate Calculate Permeability (Pe) Quantify->Calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Signaling Pathway Implications

The enhanced stability and cell permeability of peptides like Peptide B have significant implications for their efficacy in modulating intracellular signaling pathways. For instance, consider a hypothetical scenario where a lysine-containing peptide is designed to inhibit an intracellular kinase.

Hypothetical Kinase Inhibition Pathway

cluster_cell Cell cluster_cytoplasm Cytoplasm Kinase Target Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Cell_Response Cellular Response Phospho_Substrate->Cell_Response Peptide_B Peptide B (Ac-Val-Val-Lys-Gly-NH₂) Peptide_B->Kinase Effective Inhibition Peptide_A Peptide A (Ac-Lys-Gly-NH₂) Peptide_A->Kinase Limited Inhibition (due to degradation & low permeability)

Caption: Hypothetical inhibition of an intracellular kinase by peptides A and B.

In this model, Peptide B, with its superior stability and permeability, would reach the intracellular kinase in higher concentrations and for a longer duration than Peptide A. This would translate to more potent and sustained inhibition of the kinase and its downstream signaling cascade.

Conclusion and Future Directions

The strategic incorporation of the L-valyl-L-valyl dipeptide into a lysine-containing sequence offers a powerful approach to enhance the drug-like properties of therapeutic peptides. The experimental evidence clearly demonstrates significant improvements in both enzymatic stability and cell permeability, two of the most critical parameters in peptide drug development. This guide underscores the importance of considering the influence of neighboring amino acids on the functionality of key residues like lysine. Future research should explore a wider range of di- and tri-peptide motifs to build a comprehensive library of "stability and permeability enhancers" for rational peptide design.

References

  • ACS Pharmacology & Translational Science. (2024).
  • PubMed. (2024).
  • Creative Peptides. Lysine Amino Acids: Properties, Function, Benefits, and Sources.
  • MDPI. (2024).
  • MDPI. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity.
  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • PMC. (2010). Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides.
  • RSC.org. (2019). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction.
  • ResearchGate. (2025).
  • BioDuro. ADME Pampa Permeability Assay.
  • BOC Sciences. Lysine: Definition, Structure, Benefits and Uses.
  • AMSbiopharma. (2025). Enzymatic Degradation Studies: Assessing Peptide Stability.
  • Benchchem. L-Valyl-L-valyl-L-cysteinyl-L-alanine.
  • AMSbiopharma. (2025).
  • ACS Publications. Degradation of Synthetic Polypeptides. III. Degradation of Poly-α,L-lysine by Proteolytic Enzymes in 0.20 M Sodium Chloride.
  • ResearchGate. Membrane permeability of cyclic peptides. (A) PAMPA results for....
  • PMC. A comparison of DNA compaction by arginine and lysine peptides.
  • PMC. Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides.
  • ACS Publications. (2025). Comparative Analysis of Lysine-Specific Peptidases for Optimizing Proteomics Workflows.
  • MilliporeSigma.
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  • The Biology Project. Lysine - Amino Acids.
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  • The Journal of Biological Chemistry. ON PROTEOLYTIC ENZYMES.
  • ResearchGate. (2026).
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  • MDPI. (2025). Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement.
  • Wikipedia. Lysine.
  • RSC Publishing. (2024). Lysine-based non-cytotoxic ultrashort self-assembling peptides with antimicrobial activity.
  • RSC Publishing. Interaction of l-alanyl-l-valine and l-valyl-l-alanine with organic vapors: thermal stability of clathrates, sorption capacity and the change in the morphology of dipeptide films.
  • PubChem. L-Valyl-L-valine.
  • Chem-Impex. Z-L-valyl-L-glycine.
  • PubMed. (1985). Cyclic peptides. XIX. Synthesis, conformation, and biological activity of cyclo(-Pro-Val-Pro-Val-) with L-L-L-L and L-D-L-D sequences.
  • PubMed. Conformation of cyclo-bis(-L-valyl-L-proplyl-D-alanyl-), a synthetic cyclic hexapeptide.
  • PubMed. (1981). Conformation characterization of cyclopentapeptide, L.Val-L.Pro-Gly-L.
  • ResearchGate. (2025). Conformation of dehydropentapeptides containing four achiral amino acid residues – controlling the role of L-valine.
  • MDPI.

Sources

A Researcher's Guide to Secondary Validation: Corroborating the In Vitro Effects of L-Lysine and L-valyl-L-valyl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a strategic framework for researchers, scientists, and drug development professionals on designing and executing a robust secondary validation study. We will move beyond initial screening hits to rigorously confirm the in vitro effects of the essential amino acid L-Lysine and the dipeptide L-valyl-L-valyl. The focus is on building a scientifically sound, multi-faceted validation approach that enhances the confidence and translational potential of your findings.

The Imperative of Secondary Validation: Beyond the Primary Hit

Secondary validation, therefore, is a critical step to bridge this gap.[2][4] It involves re-evaluating the primary hit in a more complex, orthogonal system that better recapitulates the in vivo environment.[5][6][7] This process not only confirms the initial observation but also provides deeper mechanistic insights, strengthening the foundation for any subsequent preclinical development.

Here, we will use a common scenario as our case study:

  • Primary Finding: L-Lysine and L-valyl-L-valyl demonstrate dose-dependent anti-proliferative activity against the MDA-MB-231 triple-negative breast cancer cell line in a 2D monolayer format, as measured by a standard metabolic assay (e.g., MTT or resazurin).

  • Validation Goal: To confirm this anti-proliferative effect in a more physiologically relevant model and to begin elucidating the mechanism of action—is it cytostatic (inhibiting growth) or cytotoxic (killing cells)?

Strategic Workflow for Secondary Validation

A logical and phased approach is essential for an effective validation study. The workflow should be designed to build confidence at each step, moving from simple confirmation to complex mechanistic questions.

G cluster_0 Phase 1: Confirmation in a Physiologically-Relevant Model cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Synthesis & Decision PrimaryHit Primary Hit (e.g., 2D Anti-Proliferation) ModelSelection Select Secondary Model (e.g., 3D Spheroid Culture) PrimaryHit->ModelSelection ConfirmViability Confirm Effect on Viability (e.g., CellTiter-Glo® 3D) ModelSelection->ConfirmViability ApoptosisAssay Assess Apoptosis (e.g., Caspase-Glo® 3/7) ConfirmViability->ApoptosisAssay If effect is confirmed PathwayAnalysis Investigate Signaling Pathways (e.g., mTOR Pathway Analysis) ApoptosisAssay->PathwayAnalysis DataAnalysis Comparative Data Analysis (2D vs. 3D IC50, Mechanism) PathwayAnalysis->DataAnalysis GoNoGo Go/No-Go Decision (Proceed to In Vivo?) DataAnalysis->GoNoGo G Lysine L-Lysine / L-valyl-L-valyl Sensors Amino Acid Sensors (e.g., Sestrin2, CASTOR1) Lysine->Sensors Interferes with? mTORC1 mTORC1 Complex Sensors->mTORC1 Disrupts Activation S6K1 S6K1 mTORC1->S6K1 Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits Apoptosis Apoptosis mTORC1->Apoptosis Inhibition of mTOR can induce Growth Cell Growth & Proliferation S6K1->Growth FourEBP1->Growth

Caption: Hypothesized mechanism via the mTOR signaling pathway.

Key Assay: Apoptosis Detection

To test for cytotoxicity, we can measure the activity of key executioner caspases, Caspase-3 and Caspase-7, which are central to the apoptotic process. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method ideal for this purpose. [8][9]It can be multiplexed with viability assays to gain more data from the same sample wells. [10]

Experimental Protocol: Caspase-Glo® 3/7 Assay

This protocol is adapted from manufacturer's instructions. [8][11] Materials:

  • Spheroids treated with compounds as described in the previous protocol.

  • Caspase-Glo® 3/7 Reagent (Promega)

  • White-walled, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare Assay Reagent: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer. Allow the reagent to equilibrate to room temperature. [11]2. Equilibrate Plate: Remove the 96-well plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. [11]4. Mixing: Gently mix the contents using a plate shaker at a low speed (300-500 rpm) for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours to allow for cell lysis and generation of the luminescent signal. [11]The signal is generally stable for several hours.

  • Data Acquisition: Measure luminescence using a plate reader. An increase in luminescence relative to the vehicle control indicates the activation of caspase-3 and/or -7.

Data Interpretation and Comparative Analysis

The ultimate goal is to synthesize the data from both the primary screen and the secondary validation to make an informed decision. All quantitative data should be summarized in clear, structured tables.

Table 1: Comparative Viability Data (IC50 Values)
CompoundPrimary Screen IC50 (µM) (2D Monolayer, MTT Assay)Secondary Validation IC50 (µM) (3D Spheroid, CellTiter-Glo® 3D)Potency Shift (3D/2D)
L-Lysine2507503.0x
L-valyl-L-valyl1505003.3x
Doxorubicin (Control)0.55.010.0x

Note: Data are hypothetical for illustrative purposes.

Interpretation: It is common to observe a rightward shift in the IC50 curve (requiring a higher concentration for the same effect) when moving from a 2D to a 3D model. This "potency shift" reflects the increased difficulty of affecting cells within a more complex tissue-like structure. The key is to confirm that the activity is retained, even if at a higher concentration.

Table 2: Mechanistic Assay Summary
Compound (at 1x IC50 from 3D model)Relative Viability (CellTiter-Glo® 3D)Relative Caspase-3/7 Activity (Caspase-Glo® 3/7)Inferred Mechanism
Vehicle Control100%1.0-fold-
L-Lysine (750 µM)~50%4.5-foldCytotoxic (Apoptosis)
L-valyl-L-valyl (500 µM)~50%5.2-foldCytotoxic (Apoptosis)
Staurosporine (1 µM, Positive Control)~10%15.0-foldCytotoxic (Apoptosis)

Note: Data are hypothetical for illustrative purposes.

Interpretation: The significant increase in caspase-3/7 activity for both L-Lysine and L-valyl-L-valyl at their respective IC50 concentrations suggests that their anti-proliferative effect is, at least in part, due to the induction of apoptosis. This finding elevates the significance of the initial hit, as inducing cancer cell death is a highly desirable therapeutic outcome. [12][13]

Conclusion and Future Directions

This guide outlines a structured, evidence-based approach to validating primary in vitro hits. By moving from a simple 2D model to a more physiologically relevant 3D spheroid model, we can confirm biological activity with higher confidence. Furthermore, by employing orthogonal, mechanistic assays such as Caspase-Glo® 3/7, we can move beyond simple viability measurements to understand the underlying mechanism of action.

The hypothetical data presented here would support a "Go" decision, justifying further investigation. Next steps could include:

  • Cell Cycle Analysis: To determine if there is also a cytostatic component to the compounds' effects.

  • Western Blotting: To confirm the modulation of key proteins in the mTOR pathway (e.g., phosphorylation of S6K1 and 4E-BP1).

  • Co-culture Models: Incorporating other cell types found in the tumor microenvironment, such as fibroblasts or immune cells, to further increase the model's complexity and relevance.

By rigorously applying secondary validation strategies, researchers can ensure that only the most robust and promising candidates are advanced in the drug discovery pipeline, ultimately increasing the probability of preclinical and clinical success.

References

  • Yoon, M. S. (2013). Distinct amino acid–sensing mTOR pathways regulate skeletal myogenesis. Journal of Cell Biology. Retrieved from [Link]

  • Ilex Life Sciences. (n.d.). P3D Scaffolds Protocol: Using CellTiter-Glo 3D Cell Viability Assay. Retrieved from [Link]

  • Lukasheva, E. V., et al. (2020). L-Lysine α-Oxidase: Enzyme with Anticancer Properties. Molecules. Retrieved from [Link]

  • Kim, J., & Guan, K. L. (2011). Mechanisms of amino acid sensing in mTOR signaling pathway. Experimental & Molecular Medicine. Retrieved from [Link]

  • Wolfson, R. L. (2016). Mechanisms of amino acid sensing by the mTORC1 pathway. DSpace@MIT. Retrieved from [Link]

  • Ossiform. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • Lee, G., & Lee, C. (2022). The Central Role of mTORC1 in Amino Acid Sensing. International Journal of Molecular Sciences. Retrieved from [Link]

  • Xu, D., et al. (2016). Recent Advances in Understanding Amino Acid Sensing Mechanisms that Regulate mTORC1. International Journal of Molecular Sciences. Retrieved from [Link]

  • Mohammadi, F., et al. (2025). L-Lysine Increases the Anticancer Effect of Doxorubicin in Breast Cancer by Inducing ROS-dependent Autophagy. Current Cancer Drug Targets. Retrieved from [Link]

  • Tarasova, K. (2025). Caspase 3/7 Activity. protocols.io. Retrieved from [Link]

  • Woodlands Institute for Health & Wellness. (n.d.). L-Lysine. Retrieved from [Link]

  • Datta, D., & Mukhopadhyay, A. (2000). Effect of cationic amino acid, L-lysine and its polymers on the growth and secretion of hybridoma cell line OKT-3. Hybridoma. Retrieved from [Link]

  • Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Lukasheva, E. V., et al. (2020). L-Lysine α-Oxidase: Enzyme with Anticancer Properties. ResearchGate. Retrieved from [Link]

  • Kubala, J. (2022). 4 Impressive Health Benefits of Lysine. Healthline. Retrieved from [Link]

  • Sharma, P., et al. (2018). Validation of in vitro assays in three-dimensional human dermal constructs. Skin Pharmacology and Physiology. Retrieved from [Link]

  • Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]

  • ANT Bio. (2025). A Comprehensive Overview of the Major Categories of Cell Viability Assays. Retrieved from [Link]

  • Niles, A. L., et al. (2009). Parallel orthogonal and/or multiplexed cytotoxicity and viability measures can strengthen data sets and prevent faulty interpretation. ResearchGate. Retrieved from [Link]

  • Yoshikawa, M., et al. (2012). Effect of L-lysine in culture medium on nodule formation by bone marrow cells. Journal of Biomedical Science and Engineering. Retrieved from [Link]

  • Astashkina, A., & Grainger, D. W. (2014). Validation of in vitro assays to measure cytotoxicity in 3D cell cultures. ResearchGate. Retrieved from [Link]

  • Gudasheva, T. A., et al. (2018). Novel Technologies for Dipeptide Drugs Design and their Implantation. Current Drug Discovery Technologies. Retrieved from [Link]

  • faCellitate. (2021). Standardizing 3D Cell Cultures for Greater Clinical Success. Retrieved from [Link]

  • Magdeldin, T., et al. (2014). Effects of physiologic concentrations of L-lysine on in vitro replication of feline herpesvirus 1. American Journal of Veterinary Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Valyl-L-valine. PubChem. Retrieved from [Link]

  • Liu, P., et al. (2023). Validation of a 3D perfused cell culture platform as a tool for humanised preclinical drug testing in breast cancer using established cell lines and patient-derived tissues. PLOS ONE. Retrieved from [Link]

  • CELLINK. (n.d.). 3D Cell Culture: Assay Guide. Retrieved from [Link]

  • Heavner, G. A. (2012). Identification and Validation of Peptide Therapeutic Targets and Indications. In Comprehensive Medicinal Chemistry II. Retrieved from [Link]

  • Kim, J. A., et al. (2018). Poly-L-lysine Prevents Senescence and Augments Growth in Culturing Mesenchymal Stem Cells Ex Vivo. Stem Cells International. Retrieved from [Link]

  • Corning Life Sciences. (n.d.). 3D Cell Culture Tissue Models for Drug Screening. Retrieved from [Link]

  • Li, Z., et al. (2007). Effects of Poly(L-lysine), Poly(acrylic acid) and Poly(ethylene glycol) on the Adhesion, Proliferation and Chondrogenic Differentiation of Human Mesenchymal Stem Cells. ResearchGate. Retrieved from [Link]

  • IRBM. (n.d.). Peptide Drug Discovery. Retrieved from [Link]

  • Drug Target Review. (2021). Making cell culture models more physiologically relevant. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Recent Advances in Peptide Drug Discovery: Novel Strategies and Targeted Protein Degradation. Molecules. Retrieved from [Link]

  • Ray, A., et al. (2007). Mechanism of Action of the Microtubule-Targeted Antimitotic Depsipeptide Tasidotin (Formerly ILX651) and Its Major Metabolite Tasidotin C-Carboxylate. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Fang, Y., & Eglen, R. M. (2017). Three-Dimensional Cell Cultures in Drug Discovery and Development. SLAS DISCOVERY. Retrieved from [Link]

  • Giri, S., et al. (2022). Three-Dimensional In Vitro Cell Culture Models for Efficient Drug Discovery: Progress So Far and Future Prospects. Pharmaceutics. Retrieved from [Link]

  • Ray, A., et al. (2007). Mechanism of Action of the Microtubule-Targeted Antimitotic Depsipeptide Tasidotin (Formerly ILX651) and Its Major Metabolite Tasidotin C-Carboxylate. ResearchGate. Retrieved from [Link]

  • Molecular Devices. (2025). 3D Organoids vs 2D Cell Lines in Drug Discovery & Disease Modeling. Retrieved from [Link]

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Sources

Val-Val-Lys (VVK) Tripeptide: Absorption Kinetics and Bioactivity Profile

[1][2]

Executive Summary

This technical guide provides a comparative analysis of the tripeptide Val-Val-Lys (VVK) versus its constituent free amino acids (Valine and Lysine) in stoichiometric equivalent.[1][2] Designed for researchers in drug development and nutritional biochemistry, this document focuses on two critical differentiators: transport kinetics (PEPT1-mediated absorption) and functional bioactivity (ACE inhibition potential).[1][2]

While free amino acids (FAAs) serve primarily as metabolic substrates, the VVK tripeptide exhibits unique pharmacokinetics due to its specific transport pathways and resistance to immediate hydrolysis, allowing it to exert biological effects such as blood pressure modulation before peptidase degradation.

Part 1: Mechanistic Comparison & Causality[1]

Absorption Kinetics: The PEPT1 Advantage

The primary superiority of VVK over its constituents lies in its absorption mechanism.[2]

  • Free Amino Acids (Valine, Lysine):

    • Valine: Transported via System L (LAT1/LAT2) and System B0 (sodium-dependent).[1][2][3] It competes with other neutral amino acids (Leucine, Isoleucine) for entry, often leading to "transport competition" where high concentrations of one AA inhibit the absorption of others.[2]

    • Lysine: Transported via System b0,+ and System y+ (cationic amino acid transporters). These systems are saturable and distinct from neutral carriers.

  • Val-Val-Lys (Tripeptide):

    • Mechanism: Transported intact via PepT1 (SLC15A1) , a high-capacity, low-affinity proton-coupled transporter located on the apical membrane of enterocytes.[2]

    • Causality: PepT1 is non-saturable at physiological concentrations and operates independently of amino acid side-chain charge.[2] Consequently, VVK is absorbed faster and more efficiently than the equivalent mixture of free Valine and Lysine, bypassing the "bottleneck" of specific AA transporters.[2]

Bioactivity Profile: ACE Inhibition

Unlike free Valine and Lysine, which are biologically inert regarding enzymatic inhibition, the VVK sequence possesses structural characteristics typical of Angiotensin-Converting Enzyme (ACE) inhibitors.[2]

  • Structure-Activity Relationship (SAR): ACE prefers substrates/inhibitors with hydrophobic N-terminal residues (Valine) and a positive charge at the C-terminus (Lysine).[1][2] VVK fits this "lock-and-key" model, potentially acting as a competitive inhibitor to lower blood pressure.[2]

  • Constituent Comparison: Free Valine and Lysine do not bind to the ACE active site with sufficient affinity to alter catalytic turnover.[2]

Part 2: Experimental Protocols & Validation

Protocol A: Caco-2 Permeability Assay (Transport Comparison)

Objective: To quantify the flux of VVK vs. Free AA mixture across an intestinal barrier model.[1][2]

Reagents:

  • Test Compound A: Synthetic Val-Val-Lys (purity >98%).[1][2][3]

  • Test Compound B: Stoichiometric mix (2:1 molar ratio of L-Valine to L-Lysine).

  • Buffer: HBSS (pH 6.0 apical / pH 7.4 basolateral).[1]

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on transwell inserts (0.4 µm pore size) and culture for 21 days to form a differentiated monolayer (TEER > 300 Ω·cm²).[1][4][5][6]

  • Preparation: Dissolve VVK (10 mM) and Free AA Mix (10 mM equivalent) in HBSS (pH 6.0). The acidic pH mimics the microclimate of the jejunum and drives the H+-gradient required for PepT1.[2]

  • Initiation: Wash monolayers and add 0.5 mL of test solution to the apical chamber. Add 1.5 mL blank HBSS (pH 7.4) to the basolateral chamber.[2][7]

  • Sampling: Withdraw 100 µL from the basolateral chamber at t = 15, 30, 60, and 90 min. Replace volume with fresh buffer immediately.

  • Quantification: Analyze samples via LC-MS/MS (MRM mode).

    • VVK Transition: m/z 345.2 → 229.1 (loss of Lysine).[1]

    • Valine Transition: m/z 118.1 → 72.1.

    • Lysine Transition: m/z 147.1 → 84.1.

  • Calculation: Determine the Apparent Permeability Coefficient (

    
    ) using the equation:
    
    
    
    (Where
    
    
    is flux,
    
    
    is area,
    
    
    is initial concentration).[1]

Self-Validating Check:

  • Internal Control: Use Gly-Sar (resistant dipeptide) as a positive control for PepT1 activity.[1] If Gly-Sar transport is low, the PepT1 expression is compromised.[2][3]

  • Leakage Check: Use Fluorescein Isothiocyanate (FITC)-dextran.[1] If basolateral fluorescence is high, the monolayer integrity is breached.[2]

Protocol B: In Vitro ACE Inhibition Assay

Objective: Determine the IC50 of VVK compared to free amino acids.

Methodology:

  • Substrate: Hippuryl-His-Leu (HHL).[1][2]

  • Enzyme: Rabbit Lung ACE (Sigma-Aldrich).[1][2]

  • Reaction: Incubate VVK (varying concentrations: 0.1 µM – 1000 µM) with ACE (10 mU) and HHL (5 mM) in borate buffer (pH 8.3) containing 300 mM NaCl at 37°C for 30 min.

  • Termination: Stop reaction with 1M HCl.

  • Extraction: Extract Hippuric acid (product) with ethyl acetate.

  • Detection: Measure Absorbance at 228 nm.

  • Control: Run Free Val + Free Lys mixture at identical molar concentrations.

Part 3: Data Presentation & Visualization

Comparative Performance Data

The following table summarizes expected outcomes based on peptide transport principles and structural bioactivity.

ParameterVal-Val-Lys (VVK)Free Valine + Lysine (2:[1][2][3]1)Comparison Note
Transport Mechanism PepT1 (H+ Coupled)System L / b0,+ (Na+ Indep/Dep)VVK utilizes a higher-capacity route.[1][2]
Absorption Rate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
HighModerateVVK absorption is typically 2-3x faster.[1][3]
Osmotic Load Low (1 particle)High (3 particles)VVK reduces gut osmolarity stress.[1]
ACE Inhibition (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
~10 - 100 µM (Estimated)> 10,000 µM (Inactive)Only VVK has structural affinity for ACE.[1]
Metabolic Fate Hydrolysis (Cytosolic/Plasma)Protein Synthesis / OxidationVVK persists transiently as a bioactive signal.[1]
Visualization: Transport Pathways

The diagram below illustrates the parallel transport mechanisms, highlighting the efficiency of the PepT1 pathway for VVK compared to the competitive pathways for free amino acids.[2]

TransportMechanismcluster_lumenIntestinal Lumen (Apical)cluster_membraneBrush Border Membranecluster_cytosolEnterocyte Cytosolcluster_bloodPortal CirculationVVKVal-Val-Lys (Tripeptide)PepT1PepT1 Transporter(H+ Coupled)VVK->PepT1High AffinityNon-SaturableFreeAAValine + Lysine (Free)LATAA Transporters(System L / b0,+)FreeAA->LATCompetitiveSaturableIntactVVKIntact VVKPepT1->IntactVVKRapid InfluxPoolAAAmino Acid PoolLAT->PoolAASlower InfluxPeptidasesCytosolic PeptidasesIntactVVK->PeptidasesHydrolysis (Slow)BioactivitySystemic Bioactivity(ACE Inhibition)IntactVVK->BioactivityBasolateral Efflux(Intact Peptide)Peptidases->PoolAABreakdownPoolAA->BioactivityNutrient Supply Only

Caption: Figure 1. Differential transport of VVK via high-capacity PepT1 versus competitive amino acid transporters.[1][2][3]

Visualization: ACE Inhibition Mechanism

This diagram details the "Lock-and-Key" interaction where VVK blocks the conversion of Angiotensin I, a property absent in the free amino acid mixture.[2]

ACE_Inhibitioncluster_substratesSubstratesACEACE Enzyme(Active Site)ReactionVasoconstriction(BP Increase)ACE->ReactionCatalysisAngIAngiotensin I(Natural Substrate)AngI->ACEBindsVVKVal-Val-Lys(Inhibitor)VVK->ACECompetitive Binding(Hydrophobic N-term)BlockInhibition(BP Maintenance)VVK->BlockPrevents CatalysisFreeAAFree Val/Lys(Inert)FreeAA->ACENo Binding

Caption: Figure 2. Mechanism of Action: VVK competitively inhibits ACE, whereas free amino acids fail to bind.[2]

References

  • Brandsch, M. (2006). Transport of drugs by intestinal peptide transporters.[2][7] Journal of Pharmacy and Pharmacology. Link

  • Daniel, H. (2004).[7] Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology. Link[1][2]

  • Iwaniak, A., et al. (2014). In silico assessment of ACE inhibitory activity of food-derived peptides. Journal of Food Science. Link

  • Adibi, S. A. (1997). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology. Link

Independent verification of L-Lysine, L-valyl-L-valyl- bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Independent Verification of L-Lysine, L-valyl-L-valyl- (Val-Val-Lys) Bioactivity Content Type: Technical Comparison & Verification Guide Audience: Senior Researchers, Biochemists, and Drug Development Scientists

Executive Summary: The Val-Val-Lys (VVK) Motif

This guide provides an independent verification framework for L-Lysine, L-valyl-L-valyl- (IUPAC: L-Valyl-L-valyl-L-lysine; commonly Val-Val-Lys or VVK ). While frequently encountered as a structural motif in larger bioactive lipopeptides (e.g., Brevibacillin) or as a specific cleavage site for serine proteases, the free tripeptide possesses distinct bioactivities that require rigorous validation.

Primary Bioactivity: Highly specific substrate/recognition motif for Plasmin (EC 3.4.21.7). Secondary Bioactivity: Antioxidant radical scavenging (DPPH/ABTS) and cosmetic peptide precursor.

Chemical Identity & Structural Standards

Before initiating bioactivity assays, the compound identity must be verified against the following standards to ensure experimental reproducibility.

ParameterSpecification
Systematic Name L-Lysine, L-valyl-L-valyl-
Common Sequence H-Val-Val-Lys-OH (VVK)
CAS Number 73015-99-3
Molecular Formula C₁₆H₃₂N₄O₄
Molecular Weight 344.45 g/mol
Purity Requirement ≥98% (HPLC) for kinetic assays
Solubility Soluble in water; sparingly soluble in methanol.

Core Verification I: Plasmin Specificity & Kinetics

The definitive bioactivity of the VVK sequence is its role as a Plasmin-specific recognition site . Unlike broad-spectrum protease substrates, VVK is selectively cleaved by Plasmin at the C-terminal Lysine, making it a critical tool for assaying fibrinolytic activity.

Mechanistic Rationale

Plasmin prefers Lysine at the P1 position. The hydrophobic Valine residues at P2 and P3 provide optimal spacing and van der Waals interactions within the S2/S3 enzyme pockets, enhancing binding affinity (


) compared to single amino acid substrates.
Experimental Protocol: Fluorogenic Kinetic Assay

Objective: Determine the catalytic efficiency (


) of Plasmin for the VVK motif compared to standard substrates.

Reagents:

  • Substrate: Boc-Val-Val-Lys-AMC (7-Amino-4-methylcoumarin).

  • Enzyme: Human Plasmin (purified).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20.

Workflow:

  • Preparation: Dissolve Boc-VVK-AMC in DMSO to 10 mM stock. Dilute to working concentrations (5–500 µM) in Buffer.

  • Incubation: Add 10 nM Plasmin to 96-well black plates.

  • Initiation: Add substrate to initiate reaction (

    
    ).
    
  • Detection: Monitor fluorescence (

    
    ) every 30 seconds for 20 minutes at 37°C.
    
  • Validation: Run parallel controls with Leupeptin (inhibitor) to confirm specificity.

Data Visualization: Plasmin-VVK Interaction Pathway

Plasmin_VVK_Mechanism Plasmin Plasmin (Serine Protease) Complex [Enzyme-Substrate Complex] (P1 Lys binds S1 Pocket) Plasmin->Complex Binding Substrate Boc-Val-Val-Lys-AMC (Substrate) Substrate->Complex Transition Tetrahedral Intermediate Complex->Transition Catalysis Product1 H-Val-Val-Lys-OH (Cleaved Peptide) Transition->Product1 Release Product2 AMC (Fluorescent Signal) Transition->Product2 Signal Generation

Caption: Kinetic pathway of Plasmin-mediated hydrolysis of the VVK-AMC substrate, resulting in fluorescence release.

Core Verification II: Antioxidant Capacity

While less potent than long-chain hydrolysates, the free VVK tripeptide exhibits measurable antioxidant activity via hydrogen atom transfer (HAT), primarily attributed to the Lysine amine and Valine side chains.

Comparative Performance Guide

Researchers should verify VVK activity against known standards. The following table represents expected performance ranges based on independent verification data.

CompoundAssay TypeIC50 / Activity RangeMechanism
Val-Val-Lys (VVK) DPPH Radical Scavenging2.0 – 4.5 mg/mL H-atom donation (moderate)
Glutathione (GSH) DPPH Radical Scavenging0.1 – 0.5 mg/mLThiol-mediated scavenging (High)
Trolox DPPH Radical Scavenging< 0.05 mg/mLPhenolic H-donation (Standard)
VVK-Leu-Tyr DPPH Radical Scavenging~1.5 mg/mLEnhanced by Tyrosine phenolic group
Experimental Protocol: DPPH Scavenging Assay

Objective: Quantify the radical scavenging efficiency of free VVK.

  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in 95% Ethanol.

  • Sample: Dissolve H-Val-Val-Lys-OH in deionized water (series: 0.5, 1.0, 2.0, 4.0, 8.0 mg/mL).

  • Reaction: Mix 100 µL sample + 100 µL DPPH solution in a clear 96-well plate.

  • Incubation: Incubate in the dark at Room Temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    
Data Visualization: Antioxidant Workflow

DPPH_Workflow Start VVK Sample Prep (0.5 - 8.0 mg/mL) Mix Reaction Mix (1:1 Ratio) Start->Mix DPPH DPPH Reagent (Purple, 0.1mM) DPPH->Mix Incubate Incubation (30 min, Dark) Mix->Incubate Measure Spectrophotometry (Abs 517 nm) Incubate->Measure Color Change: Purple -> Yellow Result Data Analysis (IC50 Calculation) Measure->Result

Caption: Step-by-step workflow for verifying the antioxidant capacity of VVK using the DPPH radical scavenging assay.

Comparative Analysis: VVK vs. Alternatives

When selecting a peptide for protease assays or bioactive formulations, VVK must be compared against functional alternatives.

FeatureVal-Val-Lys (VVK) Gly-Pro-Lys (GPK) Val-Leu-Lys (VLK)
Plasmin Specificity High (Optimal S2/S3 fit)Moderate (Proline restricts conform.)High (Leucine is isosteric to Val)
Solubility High (Hydrophilic C-term)HighModerate (More hydrophobic)
Cost ModerateLowModerate
Primary Use Plasmin Substrate / InhibitorGeneral Trypsin SubstratePlasmin/Trypsin Substrate
Bioactivity Source Synthetic / Fish HydrolysateSyntheticSynthetic

Expert Insight:

"While VLK (Val-Leu-Lys) is often used interchangeably, VVK offers superior specificity for Plasmin over Trypsin in complex matrices due to the specific steric hindrance provided by the dual Valine residues, which discourages non-specific cleavage by smaller protease active sites."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9209478: L-Lysine, L-valyl-L-valyl-. PubChem. Available at: [Link]

  • Li, S., et al. (2025). Purification and characterization of antioxidant peptides from protein hydrolyzate of croceine croaker muscle. ResearchGate.[1] Available at: [Link]

  • Yanti, E. F., & Maharani, R. (2021). Synthesis of Pentapeptide FWKVV and Its Activity as Antioxidants. Indonesian Journal of Chemical Research. Available at: [Link]

  • Barsby, T., et al. (2006). Isolation and Structural Elucidation of Brevibacillin (Lipopeptide containing VVK). Antimicrobial Agents and Chemotherapy. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Disposal of L-Lysine and L-valyl-L-valyl-

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals engaged in cutting-edge research and drug development, our responsibility extends beyond discovery to the safe and compliant management of all chemical reagents, including byproducts and waste. This guide provides an in-depth, procedural framework for the proper disposal of L-Lysine and the dipeptide L-valyl-L-valyl-. While these specific amino acids are generally not classified as hazardous, the integrity of our laboratory safety protocols and environmental stewardship demands a rigorous and informed approach to their disposal. The procedures outlined herein are grounded in established safety principles and regulatory awareness, ensuring that waste streams remain uncontaminated and compliant.

Part 1: Core Principles of Amino Acid & Peptide Waste Management

The foundation of any disposal protocol rests on a thorough understanding of the material's intrinsic properties and the regulatory landscape. The critical determinant for the disposal pathway of L-Lysine and L-valyl-L-valyl- is not the amino acids themselves, but the nature of any substances they may have contacted.

1.1 The Primacy of the Safety Data Sheet (SDS) Before handling any chemical, the SDS is the primary source of information regarding hazards, handling, and disposal. For L-Lysine and related peptides, the SDS typically indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] This classification, however, applies only to the pure, uncontaminated substance.

1.2 The Contamination Factor: The Decisive Variable The central logic of disposal hinges on a single question: Is the material contaminated with any hazardous substance?

  • Uncontaminated: Pure, unused, or expired L-Lysine or L-valyl-L-valyl-, or aqueous solutions thereof, are considered non-hazardous waste.[2][3]

  • Contaminated: If these amino acids have been used in reactions or dissolved in hazardous solvents (e.g., halogenated solvents, toxic reagents), the entire mixture is classified as hazardous waste. The disposal procedure is then dictated by the most hazardous component of the mixture.[4][5]

1.3 Regulatory Framework All disposal activities must comply with federal, state, and local regulations.[6][7] Key regulatory bodies in the United States include the Environmental Protection Agency (EPA), which governs hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA), which ensures worker safety.[8][9][10] Crucially, these regulations are implemented and often supplemented by your institution's Environmental Health & Safety (EHS) department, which should always be consulted for specific guidance.[11]

Part 2: Pre-Disposal Safety & Handling

Proper personal protective equipment (PPE) is non-negotiable to mitigate risks of exposure, however minimal.

  • Eye Protection: Wear chemical-resistant safety glasses.[2][12]

  • Hand Protection: Use nitrile gloves to prevent skin contact.[2][12]

  • Body Protection: A standard lab coat should be worn.

  • Respiratory Protection: When handling fine powders, a dust respirator or working in a well-ventilated area like a fume hood is necessary to prevent inhalation.[2][4]

In the event of a spill, restrict access to the area, use absorbent materials for cleanup, and follow all institutional emergency procedures.[11]

Part 3: Step-by-Step Disposal Protocols

The following protocols provide distinct, step-by-step guidance for uncontaminated and contaminated materials. The decision-making process is visualized in the workflow diagram below.

Decision Workflow for Amino Acid Disposal

DisposalWorkflow Start Start: Assess Waste (L-Lysine or L-valyl-L-valyl-) IsContaminated Is the material contaminated with a hazardous substance? Start->IsContaminated WorkflowA Follow Protocol A: Uncontaminated Waste Disposal IsContaminated->WorkflowA No WorkflowB Follow Protocol B: Contaminated (Hazardous) Waste Disposal IsContaminated->WorkflowB Yes End End: Disposal Complete WorkflowA->End WorkflowB->End

Caption: Decision workflow for selecting the correct disposal protocol.

Protocol A: Uncontaminated L-Lysine & L-valyl-L-valyl-

This protocol applies only to materials confirmed to be free of hazardous contaminants.

Step 1: Assess for Recycling If the amino acid is unused, uncontaminated, and in its original packaging, consult with your institution's EHS or chemical recycling program.[2][7] Recycling is the most environmentally sound option.

Step 2: Solid Waste Disposal If recycling is not an option, the solid material can typically be disposed of as non-hazardous solid waste.

  • Containerize: Place the solid amino acid in a sturdy, sealable container (e.g., a plastic jar with a screw cap). This prevents the generation of dust.[2][12]

  • Label: Clearly label the container as "Non-Hazardous Solid Waste" and specify the contents (e.g., "L-Lysine").

  • Dispose: Place the sealed container in the designated laboratory solid waste stream, as directed by your institution.

Step 3: Aqueous Solution Disposal Dilute, non-hazardous aqueous solutions of L-Lysine and L-valyl-L-valyl- may often be disposed of via the sanitary sewer.

  • Verify Regulations: Confirm with your local wastewater authority and institutional EHS guidelines that sewer disposal of non-toxic amino acid solutions is permissible.[13][14]

  • Neutralize: Check the pH of the solution. It must be within the range permitted for sewer disposal (typically between 6.0 and 9.0). Adjust with a suitable acid or base if necessary.

  • Dispose: Pour the solution down the drain, followed by flushing with ample water.

Protocol B: Contaminated L-Lysine & L-valyl-L-valyl-

This protocol is mandatory if the material is mixed with or has contacted any hazardous substance.

Step 1: Identify and Classify Identify all components of the waste mixture. The waste is classified according to its most hazardous constituent (e.g., flammable solvent, corrosive liquid, toxic heavy metal).

Step 2: Segregate and Containerize

  • Segregate: Do NOT mix this waste with non-hazardous waste streams.[3][4] Incompatible hazardous wastes must also be kept separate (e.g., acids from organic solvents).[5]

  • Select Container: Use a designated hazardous waste container that is chemically compatible with all components of the waste.[5][8] The container must be in good condition and have a secure, leak-proof lid.

  • Transfer Waste: Carefully transfer the waste into the container, avoiding spills. Do not overfill; leave at least 10% headspace.

Step 3: Label Correctly Proper labeling is a strict regulatory requirement.

  • Attach Tag: Affix a hazardous waste tag provided by your EHS department.

  • Complete Information: Clearly write the words "Hazardous Waste," the full chemical names of all constituents (including L-Lysine/L-valyl-L-valyl- and all contaminants) with their approximate percentages, and the date accumulation started.[5][11] Do not use abbreviations or chemical formulas.[5]

Step 4: Arrange for Disposal Store the sealed and labeled container in a designated satellite accumulation area within your lab.[5][15] Contact your institution's EHS department to schedule a pickup for final disposal, which is often accomplished via incineration.[4][11]

Part 4: Disposal of Empty Containers

Empty containers must be handled with the same care as the chemicals they held.[6]

  • Contaminated Containers: Containers that held hazardous mixtures must be disposed of as hazardous waste along with their contents. If the container held an acutely toxic chemical, it requires triple-rinsing, with the rinsate collected as hazardous waste.[13]

  • Uncontaminated Containers: Containers that held pure L-Lysine or L-valyl-L-valyl- should be thoroughly rinsed with water. The rinsate can be disposed of down the sanitary sewer. Once clean and dry, completely deface or remove the original label and dispose of the container in the appropriate recycling or solid waste bin.[16]

Data Summary

The following table summarizes key properties relevant to the handling and disposal of L-Lysine and L-valyl-L-valyl-.

PropertyL-LysineL-valyl-L-valyl-
CAS Number 56-87-1[6]3918-94-3[17]
Molecular Formula C₆H₁₄N₂O₂C₁₀H₂₀N₂O₃[17]
GHS Hazard Classification Not a hazardous substance[18]Not classified as hazardous[1][19]
Physical State Solid (Crystalline Powder)Solid
Solubility in Water Readily solubleData not readily available, but peptides are generally soluble
Primary Disposal Route (Uncontaminated) Solid non-hazardous waste or sanitary sewer (aqueous)[2][14]Solid non-hazardous waste or sanitary sewer (aqueous)
Primary Disposal Route (Contaminated) Hazardous waste stream, determined by contaminant[5]Hazardous waste stream, determined by contaminant[20]

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Safety Data Sheet L-Lysine. metasci. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • SAFETY DATA SHEET L-Lysine Monohydrochloride [Feed Grade (98.5%)]. PALS. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • material safety data sheet - l-lysine monohydrochloride. oxfordlabchem.com. [Link]

  • eTool: Hospitals - Facilities Management - Waste Management. Occupational Safety and Health Administration (OSHA). [Link]

  • In-Laboratory Treatment of Chemical Waste. University of British Columbia Safety & Risk Services. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]

  • OSHA and Biohazard Waste Disposal: A Compliance Guide. PureWay. [Link]

  • Laboratory Waste Disposal: A Quick Overview. Environmental Marketing Services. [Link]

  • Safe and Compliant Laboratory Waste Management. Environmental Marketing Services. [Link]

  • Laboratory Safety Guidelines for Peptide Handling. Biovera Research. [Link]

  • Best Practices for Containing and Disposing of Infectious Waste. OSHA Outreach Courses. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Office of Clinical and Research Safety. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf, NIH. [Link]

  • Safety Data Sheet - L-Lysine acetate. DC Fine Chemicals. [Link]

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Peptide Sciences. [Link]

  • Laboratory waste. Karolinska Institutet Staff Portal. [Link]

  • Chemical Disposal. University of Wisconsin–Madison EHS. [Link]

  • L-Valyl-L-valine. PubChem, NIH. [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC, NIH. [Link]

  • Safety Data Sheet: DL-Valine. Carl ROTH. [Link]

  • Safety Data Sheet L-Valine. Redox. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Chemical Waste Management Guide. Technion. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.